4'-Hydroxy Diclofenac-13C6
Description
metabolite of diclofenac; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1+1,2+1,3+1,4+1,8+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-OLWCKNASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675924 | |
| Record name | [2-(2,6-Dichloro-4-hydroxyanilino)(~13~C_6_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189656-64-1 | |
| Record name | [2-(2,6-Dichloro-4-hydroxyanilino)(~13~C_6_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4'-Hydroxy Diclofenac-13C6 chemical properties
An In-depth Technical Guide to 4'-Hydroxy Diclofenac-13C6
Introduction
4'-Hydroxy Diclofenac is the principal active metabolite of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The metabolism from the parent drug is primarily mediated by the cytochrome P450 enzyme, specifically the CYP2C9 isoform.[1][3] Like its parent compound, 4'-Hydroxy Diclofenac exhibits anti-inflammatory and analgesic properties.[3][4]
The isotopically labeled version, this compound, incorporates six Carbon-13 atoms into its structure.[3][5] This stable isotope-labeled compound serves as an invaluable tool, primarily as an internal standard, for quantitative bioanalytical studies using mass spectrometry.[6] Its use allows for precise and accurate measurement of the unlabeled metabolite in complex biological matrices during drug development and pharmacokinetic research.[6] This guide provides a comprehensive overview of the chemical properties, metabolic pathways, experimental protocols, and applications of this compound for researchers and drug development professionals.
Chemical and Physical Properties
This compound is structurally identical to its unlabeled counterpart, with the exception of the six 13C isotopes in one of the phenyl rings. This mass shift is fundamental to its application as an internal standard. Key chemical and physical properties are summarized below.
| Property | 4'-Hydroxy Diclofenac | This compound |
| CAS Number | 64118-84-9[1][7] | 1189656-64-1[3][5] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₃[1][4] | C₈¹³C₆H₁₁Cl₂NO₃[6] |
| Molecular Weight | 312.15 g/mol [2][4] | 318.10 g/mol [5][6] |
| IUPAC Name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid[7] | 2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]acetic acid[5] |
| Appearance | White to off-white solid[4] | Crystalline Solid[8] |
| Purity | - | ≥99% by HPLC |
| Isotopic Enrichment | - | Minimum 99% ¹³C |
Table 1: General Chemical Properties
Solubility
The solubility of 4'-Hydroxy Diclofenac has been determined in various organic solvents and aqueous buffers. This information is critical for the preparation of stock solutions for in vitro and in vivo experiments.
| Solvent | Concentration / Solubility |
| DMSO | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
| Dimethyl Formamide (DMF) | 30 mg/mL[1] |
| PBS (pH 7.2) | Approximately 5 mg/mL[1][8] |
Table 2: Solubility Data for 4'-Hydroxy Diclofenac
Metabolic Pathway and Pharmacological Activity
Diclofenac is metabolized in the liver primarily through hydroxylation by CYP2C9 to form 4'-Hydroxy Diclofenac.[1][3] This metabolite retains pharmacological activity, notably the inhibition of cyclooxygenase (COX) enzymes, which is central to its anti-inflammatory effects.[1][2]
Pharmacological Data
4'-Hydroxy Diclofenac is an active metabolite that effectively inhibits COX activity and the subsequent production of prostaglandins like PGE2.[1]
| Target | IC₅₀ Value | Assay Condition |
| COX Activity | 32 nM | Isolated human rheumatoid synovial cells[1] |
| PGE2 Production | 17 nM | Isolated human rheumatoid synovial cells[1] |
Table 3: Pharmacological Activity of 4'-Hydroxy Diclofenac
Experimental Protocols
Detailed methodologies are essential for the synthesis and quantification of 4'-Hydroxy Diclofenac in a research setting.
Protocol 1: Biocatalytic Production of 4'-Hydroxydiclofenac
A microbial-based synthesis offers a regioselective method for producing the 4'-hydroxylated metabolite of diclofenac.[9]
1. Microorganism Screening:
-
Screen a panel of microorganisms to identify a strain capable of regioselective conversion of diclofenac. The fungus Epicoccum nigrum IMI354292 has been identified as a suitable candidate.[9]
2. Fermentation:
-
Culture the selected microorganism (E. nigrum) in a suitable growth medium.
-
For large-scale production, use a 30-liter fermenter.[9]
-
Once sufficient biomass is achieved, add diclofenac (e.g., 2 g) to the culture.[9]
3. Biotransformation:
-
Incubate the culture with diclofenac for a set period (e.g., 48 hours), during which the microbial enzymes will convert the substrate.[9] Monitor the conversion progress using HPLC.
4. Extraction and Purification:
-
After the desired conversion is reached (e.g., 50%), extract the entire broth with an organic solvent like ethyl acetate.[9]
-
Concentrate the organic extract.
-
Purify the crude product using column chromatography followed by crystallization to yield pure 4'-Hydroxydiclofenac.[9]
5. Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR.[9]
Protocol 2: Quantification by HPLC-UV
A validated HPLC-UV method allows for the accurate determination of 4'-Hydroxydiclofenac in biological matrices like rat liver microsomes or serum.[10][11]
Method Parameters:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[11]
-
Column: Reversed-phase C18 column (e.g., SUPELCO 25 cm × 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer, delivered via an isocratic or gradient program.[11]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[11]
-
Detection Wavelength: 280-282 nm, where both diclofenac and its metabolite show strong absorbance.[10][11]
-
Internal Standard: For standard HPLC-UV, a structurally similar compound like N-phenylanthranilic acid can be used.[10] For LC-MS/MS, this compound is the ideal internal standard.
-
Validation: The method should be validated for linearity, accuracy, precision, and stability according to ICH guidelines.[11]
Applications in Research and Development
The primary application of this compound is as an internal standard for the quantification of 4'-Hydroxy Diclofenac in biological samples by LC-MS/MS. Stable isotope-labeled standards are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and exhibit identical chemical behavior during sample extraction and ionization, correcting for matrix effects and variability.[6] This makes it indispensable for:
-
Pharmacokinetic (PK) studies: Accurately determining the concentration-time profile of the metabolite.
-
Drug-Drug Interaction (DDI) studies: Investigating the inhibitory or inductive effects of other drugs on CYP2C9 activity by measuring the formation of 4'-Hydroxy Diclofenac.[11]
-
Metabolic Phenotyping: Assessing the activity of the CYP2C9 enzyme in different populations or experimental systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C14H11Cl2NO3 | CID 46781729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. 4'-Hydroxydiclofenac | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Microbial oxidative metabolism of diclofenac: production of 4'-hydroxydiclofenac using Epiccocum nigrum IMI354292 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4'-Hydroxy Diclofenac-13C6: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Hydroxy Diclofenac-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the major metabolite of Diclofenac. This document details a proposed synthetic pathway, thorough characterization methodologies, and its application in metabolic studies.
Introduction
Diclofenac is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). Its primary metabolite, 4'-hydroxydiclofenac, is formed in the liver mainly by the cytochrome P450 enzyme CYP2C9.[1][2] The accurate quantification of this metabolite is essential for pharmacokinetic and drug metabolism studies. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, offering the same physicochemical properties as the analyte but with a distinct mass, enabling precise and accurate measurement.[3]
Proposed Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. Therefore, a plausible multi-step synthetic route is proposed here, based on established organic chemistry principles, including the Ullmann condensation and isotopic labeling techniques. The synthesis originates from commercially available 13C6-labeled aniline.
Proposed Synthetic Pathway:
Figure 1: Proposed high-level synthetic approach to this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of [1-(2,6-dichloro-4-hydroxyphenyl)]-1,3-dihydro-2H-indol-2-one-13C6
-
Starting Materials: Aniline-13C6, 2-bromophenylacetic acid, and 2,6-dichloro-4-aminophenol.
-
Reaction: A modified Ullmann condensation reaction is proposed. Aniline-13C6 is reacted with 2-bromophenylacetic acid in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling point solvent like DMF.[4][5]
-
The resulting intermediate, 2-(phenylamino-13C6)phenylacetic acid, is then coupled with 2,6-dichloro-4-aminophenol.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Hydroxylation and Ring Opening to form this compound
-
Reaction: The indol-2-one intermediate from Step 1 undergoes hydroxylation at the 4'-position of the dichlorophenyl ring. This can be achieved using a suitable oxidizing agent.
-
Subsequently, alkaline hydrolysis of the lactam ring using a base like sodium hydroxide in an aqueous alcohol mixture will yield the sodium salt of this compound.
-
Acidification and Extraction: The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the free acid form of the product. The product is then extracted with an organic solvent like ethyl acetate.
-
Final Purification: The final product is purified by recrystallization or preparative HPLC to achieve high purity.
Characterization
The synthesized this compound must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁Cl₂NO₃ (with 6 ¹³C atoms) | [6] |
| Molecular Weight | Approx. 318.10 g/mol | [7] |
| Appearance | White to off-white solid | |
| Purity (by HPLC) | ≥98% | |
| Isotopic Enrichment | ≥99% ¹³C | [7] |
Spectroscopic and Chromatographic Data
3.2.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is typically used to assess the purity of this compound.
| Parameter | Typical Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection | UV at ~280 nm |
| Expected Retention Time | Slightly earlier than Diclofenac |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, verifying the presence of the 13C6 label.
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Expected [M+H]⁺ | ~318.0 |
| Expected [M-H]⁻ | ~316.0 |
| Key Fragment Ions (Positive Mode) | m/z ~272, ~236 |
Note: The exact m/z values will be higher than the unlabeled compound due to the six 13C atoms. A representative fragmentation pattern for unlabeled 4'-hydroxydiclofenac shows characteristic losses.[8]
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound. The ¹³C NMR spectrum will show signals corresponding to the carbon skeleton, with the six labeled carbons exhibiting characteristic shifts. Due to the lack of published spectra for the labeled compound, predicted chemical shifts for unlabeled diclofenac are provided for reference.[9]
Predicted ¹³C NMR Chemical Shifts (for unlabeled Diclofenac):
| Carbon Atom | Chemical Shift (ppm) |
| C=O (acid) | ~175 |
| Aromatic C-N | ~142 |
| Aromatic C-Cl | ~129 |
| Other Aromatic C | 115-135 |
| CH₂ | ~38 |
Application in Bioanalysis and Metabolic Studies
This compound is primarily used as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Workflow:
Figure 2: Typical workflow for the use of this compound as an internal standard.
UPLC-MS/MS Method Parameters:
A sensitive and specific UPLC-MS/MS method is required for the simultaneous determination of 4'-hydroxy diclofenac and its 13C6-labeled internal standard.
| Parameter | Typical Value | Reference |
| UPLC System | ||
| Column | C18 or similar reversed-phase | [10] |
| Mobile Phase | Gradient of acetonitrile and water with formic acid | [10] |
| Flow Rate | 0.3 - 0.6 mL/min | [10] |
| MS/MS System | ||
| Ionization | ESI Positive or Negative | [11] |
| MRM Transition (Analyte) | e.g., m/z 312 -> 231 (for unlabeled) | [12] |
| MRM Transition (IS) | e.g., m/z 318 -> 237 |
Metabolic Pathway of Diclofenac:
The primary metabolic pathway of diclofenac involves hydroxylation by CYP2C9 to form 4'-hydroxydiclofenac.[1]
Figure 3: The role of CYP2C9 in the metabolism of Diclofenac to 4'-Hydroxy Diclofenac.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. This guide provides a comprehensive, albeit partially hypothetical, overview of its synthesis and detailed characterization. The presented experimental protocols and analytical methods can serve as a valuable resource for its preparation and application in quantitative bioanalysis, ultimately contributing to a better understanding of the clinical pharmacology of diclofenac.
References
- 1. ClinPGx [clinpgx.org]
- 2. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 4'-Hydroxydiclofenac | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: 4'-Hydroxy Diclofenac-¹³C₆ Certificate of Analysis
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the certified reference material, 4'-Hydroxy Diclofenac-¹³C₆. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for 4'-Hydroxy Diclofenac-¹³C₆. Data has been compiled from various suppliers for a comprehensive overview.[1][2]
Table 1: General Information and Physical Properties
| Parameter | Value | Source |
| Catalog Number | 451006 | |
| Lot Number | 2406250 | |
| Molecular Formula | ¹³C₆¹²C₈H₁₁Cl₂NO₃ | |
| Formula Weight | 318.15 g/mol | |
| CAS Number (Unlabeled) | 64118-84-9 | |
| CAS Number (Labeled) | 1189656-64-1 | [1][3] |
| Storage Conditions | -20°C | |
| Expiration Date | June 2026 | |
| Amount | 1 mg |
Table 2: Purity and Isotopic Enrichment
| Parameter | Specification | Method | Source |
| Purity | ≥99% | HPLC with absorbance detection | |
| Purity | >98% | Not specified | [2] |
| Purity | Min. 95.00% | Not specified | [1] |
| Isotopic Enrichment | Min. 99% ¹³C | Not specified | [1] |
Table 3: Identity Confirmation
| Test | Result |
| HPLC Chromatography | Conforms to standard |
| Absorbance Spectrum | Conforms to standard |
| ¹H-NMR | Conforms to structure |
| Mass Spectrum | Conforms to structure |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the analysis of 4'-Hydroxy Diclofenac-¹³C₆.
2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is a standard approach for determining the purity of the reference material.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used. For example, a Luna Omega 1.6 µm Polar C18 column (50 x 2.1 mm).[4]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., 0.1% Formic Acid in Acetonitrile).[4]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[4]
-
Detection: UV absorbance is monitored at a wavelength appropriate for the analyte.
-
Procedure: A solution of the 4'-Hydroxy Diclofenac-¹³C₆ is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mM). A small volume (e.g., 1 µL) is injected into the HPLC system.[4] The resulting chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which gives the purity of the substance.
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification
LC-MS/MS is a highly sensitive and specific method used for confirming the identity of the labeled compound and for its quantification in complex matrices.
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., SCIEX 4500).[4]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
Procedure: The sample is introduced into the mass spectrometer following separation by HPLC under the conditions described above. The precursor ion corresponding to the molecular weight of 4'-Hydroxy Diclofenac-¹³C₆ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The presence of the correct precursor and product ions at the expected retention time confirms the identity of the compound.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent (e.g., DMSO-d₆, CDCl₃) is used to dissolve the sample.
-
Procedure: The sample is dissolved in the appropriate deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the expected spectrum for the 4'-Hydroxy Diclofenac structure to confirm its identity.
Mandatory Visualizations
3.1. Metabolic Pathway of Diclofenac
The following diagram illustrates the metabolic conversion of Diclofenac to 4'-Hydroxy Diclofenac, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2C9.[3][5] The diagram also shows the relationship with the isotopically labeled standard.
Caption: Metabolic pathway of Diclofenac to 4'-Hydroxy Diclofenac.
3.2. Analytical Workflow for Certified Reference Material
This diagram outlines a typical workflow for the analysis and use of a certified reference material like 4'-Hydroxy Diclofenac-¹³C₆ in a research or clinical setting.
Caption: Analytical workflow for using 4'-Hydroxy Diclofenac-¹³C₆.
References
Unraveling the Journey of a Widely Used NSAID: A Technical Guide to the Discovery and Significance of Diclofenac Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, metabolism, and significance of diclofenac metabolites. Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive biotransformation, leading to the formation of various metabolites that possess distinct pharmacological and toxicological profiles. Understanding the metabolic fate of diclofenac is crucial for optimizing its therapeutic efficacy and mitigating potential adverse effects. This document delves into the core metabolic pathways, the enzymatic machinery responsible for these transformations, and the analytical methodologies employed for their characterization. Furthermore, it explores the clinical and toxicological implications of the generated metabolites, offering valuable insights for drug development and clinical research.
The Metabolic Fate of Diclofenac: An Overview
Diclofenac is primarily metabolized in the liver through two major pathways: hydroxylation and direct glucuronidation of the carboxylic acid group.[1][2] The oxidative metabolism is predominantly catalyzed by cytochrome P450 (CYP) enzymes, while the conjugation reaction is mediated by UDP-glucuronosyltransferases (UGTs).[1][2]
Hydroxylation: The Role of Cytochrome P450 Isozymes
The aromatic hydroxylation of diclofenac leads to the formation of several hydroxylated metabolites, with 4'-hydroxydiclofenac and 5-hydroxydiclofenac being the most prominent.[3]
-
4'-hydroxydiclofenac: This is the major oxidative metabolite of diclofenac in humans.[4] Its formation is primarily catalyzed by CYP2C9.[3]
-
5-hydroxydiclofenac: This metabolite is formed to a lesser extent and its production is mainly mediated by CYP3A4.[2][3] Other CYP isozymes, such as CYP2C8 and CYP2C19, can also contribute to the formation of both 4'- and 5-hydroxydiclofenac.[3]
Glucuronidation: A Key Conjugation Pathway
The carboxylic acid moiety of diclofenac can be directly conjugated with glucuronic acid to form diclofenac acyl glucuronide.[1][2] This reaction is primarily catalyzed by the UGT2B7 enzyme.[1][5] The hydroxylated metabolites can also undergo further glucuronidation.
Key Diclofenac Metabolites: Structure and Significance
The principal metabolites of diclofenac exhibit varying degrees of pharmacological activity and toxicological potential compared to the parent drug.
-
4'-hydroxydiclofenac: This metabolite possesses anti-inflammatory and analgesic properties, although its activity is significantly weaker than that of diclofenac.[6][7][8] It is considered an active metabolite.[9]
-
5-hydroxydiclofenac: This metabolite is generally considered to have weak pharmacological activity.[6] However, it has been implicated in the idiosyncratic hepatotoxicity associated with diclofenac, potentially through the formation of reactive benzoquinone imine intermediates.[10][11][12]
-
Diclofenac Acyl Glucuronide: This conjugate is a major metabolite found in bile.[13] It is chemically reactive and has been shown to be involved in the pathogenesis of small intestinal injury by undergoing enterohepatic recirculation.[13] This reactive metabolite can also covalently bind to proteins, potentially leading to immune-mediated adverse drug reactions.[2][14][15]
Quantitative Analysis of Diclofenac and its Metabolites
The following table summarizes key quantitative data for diclofenac and its major metabolites.
| Compound | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Analytical Method | Reference |
| Diclofenac | 75-4000 (linearity range) | 1.5-2 (enteric coated) | 1.2-2 | HPLC-UV | [16] |
| Diclofenac | 0.25-50 (linearity range) | 2.1 | - | GC-MS | [17][18] |
| 4'-hydroxydiclofenac | 10-5000 (LLOQ) | 0.25 | - | LC-MS/MS | [19] |
| 5-hydroxydiclofenac | 20-10000 (LLOQ) | - | - | LC-MS/MS | [19] |
| Diclofenac Acyl Glucuronide | 20-10000 (LLOQ) | - | - | LC-MS/MS | [19] |
LLOQ: Lower Limit of Quantification
Experimental Protocols for Metabolite Analysis
Sample Preparation: Extraction from Human Plasma
A common method for extracting diclofenac and its metabolites from plasma involves protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[19]
Protocol:
-
To a 10 µL plasma sample, add an internal standard (e.g., D4-diclofenac).
-
Add acetic acid and ascorbic acid to stabilize the analytes.[19]
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant and dilute with an equal volume of water.
-
Inject the resulting solution into the LC-MS/MS system.[19]
Analytical Methodology: LC-MS/MS for Simultaneous Quantification
A validated LC-MS/MS method allows for the simultaneous determination of diclofenac, 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and diclofenac-acyl-glucuronide in plasma.[19]
Instrumentation and Conditions:
-
Chromatography: Reversed-phase column with a polar embedded stationary phase.[19]
-
Mobile Phase: Gradient elution using a mixture of formic acid and ammonium acetate in water and methanol.[19]
-
Detection: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode.[19]
-
Quantification: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Visualizing Metabolic Pathways and Experimental Workflows
Diclofenac Metabolic Pathways
Caption: Metabolic pathways of diclofenac leading to the formation of hydroxylated and glucuronidated metabolites and their toxicological implications.
Experimental Workflow for Metabolite Quantification
Caption: A typical experimental workflow for the quantification of diclofenac and its metabolites in plasma using LC-MS/MS.
Toxicological Implications of Diclofenac Metabolites
The metabolic activation of diclofenac is a critical factor in its associated organ toxicities.
-
Hepatotoxicity: The formation of reactive quinone imine species from 5-hydroxydiclofenac is considered a key event in diclofenac-induced liver injury.[10][11] These reactive intermediates can covalently bind to cellular macromolecules, leading to cellular stress, mitochondrial dysfunction, and cell death.[20]
-
Gastrointestinal Toxicity: The enterohepatic recirculation of diclofenac acyl glucuronide is directly implicated in the development of small intestinal ulceration.[13] This reactive metabolite can cause direct damage to the intestinal mucosa.
Conclusion
The biotransformation of diclofenac results in a diverse array of metabolites with significant pharmacological and toxicological properties. A thorough understanding of these metabolic pathways and the roles of the resulting metabolites is paramount for the safe and effective use of this widely prescribed NSAID. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of diclofenac and its metabolites, facilitating further research into their clinical significance. Future studies should continue to explore the intricate mechanisms of metabolite-mediated toxicity to develop strategies for minimizing the risks associated with diclofenac therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of five diclofenac metabolites identified in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of diclofenac sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Diclofenac acyl glucuronide, a major biliary metabolite, is directly involved in small intestinal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the chemical reactivity of diclofenac acyl glucuronide with glutathione: identification of diclofenac-S-acyl-glutathione in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. d-nb.info [d-nb.info]
- 18. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitochondrial toxicity of diclofenac and its metabolites via inhibition of oxidative phosphorylation (ATP synthesis) in rat liver mitochondria: Possible role in drug induced liver injury (DILI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of CYP2C9 in 4'-Hydroxy Diclofenac formation
An In-Depth Technical Guide on the Core Role of CYP2C9 in 4'-Hydroxy Diclofenac Formation
Introduction
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive hepatic metabolism in humans. The primary route of its biotransformation is through hydroxylation, leading to the formation of several metabolites. Among these, 4'-hydroxy diclofenac is the principal metabolite.[1][2] The formation of this metabolite is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2C9.[1][2] Understanding the kinetics, experimental determination, and genetic factors influencing this metabolic pathway is crucial for drug development professionals and researchers in predicting drug clearance, potential drug-drug interactions, and inter-individual variability in patient response. This guide provides a detailed technical overview of the pivotal role of CYP2C9 in the 4'-hydroxylation of diclofenac.
Diclofenac Metabolism: The Central Role of CYP2C9
The metabolism of diclofenac in humans is multifaceted, involving both oxidation and glucuronidation.[2] The oxidative metabolism is primarily mediated by cytochrome P450 enzymes, with CYP2C9 being the major contributor.[2] CYP2C9 catalyzes the stereospecific hydroxylation of diclofenac at the 4'-position of the dichlorophenyl ring, forming 4'-hydroxy diclofenac.[3] This reaction is considered a hallmark for CYP2C9 activity.[2]
While 4'-hydroxylation is the main pathway, other minor hydroxylated metabolites are also formed, including 3'-hydroxy, 5-hydroxy, and 4',5-dihydroxy diclofenac. CYP2C9 is also exclusively responsible for the formation of 3'-hydroxydiclofenac. The 5-hydroxylation, however, is primarily catalyzed by CYP3A4.[1][4] The clear distinction in the regioselectivity of these enzymes underscores the specific role of CYP2C9 in the formation of 4'-hydroxy diclofenac.
Quantitative Analysis of CYP2C9-Mediated 4'-Hydroxylation
The kinetics of 4'-hydroxy diclofenac formation by CYP2C9 have been characterized in various in vitro systems, including human liver microsomes (HLM) and recombinant CYP2C9 enzymes. These studies consistently demonstrate that CYP2C9 has a high affinity and capacity for this reaction. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters used to describe these kinetics.
| System | Km (μM) | Vmax (pmol/min/mg protein or nmol/min/nmol CYP) | Intrinsic Clearance (CLint) (μl/min/mg protein) | Reference |
| Human Liver Microsomes | 9 ± 1 | 432 ± 15 (pmol/min/mg) | - | |
| Human Liver Microsomes | - | - | 40.70 | [5] |
| Recombinant CYP2C9 | 3.44 ± 0.45 | 19.78 ± 0.76 (nmol/min/nmol) | - | [6] |
| Recombinant CYP2C9 | 15 ± 8 | - | 1.6 (min⁻¹ μM⁻¹) | [7] |
Experimental Protocols
The determination of CYP2C9 activity using diclofenac as a probe substrate is a standard method in drug metabolism studies. Below are detailed protocols for conducting such experiments.
In Vitro Incubation Assay with Human Liver Microsomes
This protocol outlines a typical procedure to measure the rate of 4'-hydroxy diclofenac formation in a pool of human liver microsomes.
1. Reagents and Solutions:
-
Human Liver Microsomes (HLM): Pooled from multiple donors, stored at -80°C.
-
Diclofenac Stock Solution: 10 mM in methanol or DMSO.
-
NADPH Regenerating System (NRS) Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, and 66 mM MgCl₂ in water.
-
NRS Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.
-
Potassium Phosphate Buffer: 100 mM, pH 7.4.
-
Acetonitrile (ACN) with Internal Standard: For reaction termination and sample preparation.
-
4'-hydroxy diclofenac Standard: For calibration curve.
2. Incubation Procedure:
-
Prepare a dilution of HLM in potassium phosphate buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Add diclofenac from the stock solution to the HLM suspension to achieve a range of final concentrations (e.g., 1-100 μM). The final concentration of the organic solvent should be less than 1%.[8]
-
Pre-incubate the HLM and diclofenac mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system (a mixture of Solution A and B).
-
Incubate for 10-30 minutes at 37°C in a shaking water bath. The incubation time should be optimized to ensure linear metabolite formation.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant for analysis.
3. Analytical Method (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and 2 mM perchloric acid in water.
-
Detection: UV detection at 280 nm.[9]
-
Quantification: The concentration of 4'-hydroxy diclofenac is determined by comparing the peak area to a standard curve of the metabolite.
Chemical Inhibition Assay
To confirm that CYP2C9 is the primary enzyme responsible for 4'-hydroxylation, a chemical inhibition assay is performed using a selective CYP2C9 inhibitor, sulfaphenazole.[4][10]
Protocol:
-
Follow the same incubation procedure as described above.
-
In a parallel set of incubations, add sulfaphenazole (typically 1-10 μM) to the HLM suspension and pre-incubate for 10-15 minutes at 37°C before adding diclofenac.
-
Compare the rate of 4'-hydroxy diclofenac formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation in the presence of sulfaphenazole confirms the involvement of CYP2C9.
Influence of CYP2C9 Genetic Polymorphisms
Genetic variations in the CYP2C9 gene can significantly impact the enzyme's metabolic activity, leading to inter-individual differences in drug clearance.[11] The most common variant alleles, CYP2C92* and CYP2C93*, are associated with decreased enzyme function.[1][12]
Studies have shown that individuals carrying these variant alleles may exhibit reduced formation of 4'-hydroxy diclofenac. For instance, the urinary ratio of diclofenac to 4'-hydroxy diclofenac was found to be significantly higher in subjects with CYP2C91/3 and CYP2C92/3 genotypes compared to those with the wild-type CYP2C91/1 genotype.[13] In vitro studies using recombinant CYP2C9 variants have also demonstrated altered kinetic profiles, with most variants showing significantly decreased Vmax and intrinsic clearance values compared to the wild-type enzyme.[11] However, some in vivo studies have not found a clear correlation between CYP2C9 genotype and diclofenac pharmacokinetics, suggesting that other factors may also play a role.[1][14]
Conclusion
CYP2C9 is unequivocally the principal enzyme responsible for the formation of 4'-hydroxy diclofenac, the major metabolite of diclofenac in humans. This metabolic pathway is characterized by high affinity and efficiency. The use of diclofenac as a probe substrate in well-defined in vitro experimental protocols, including chemical inhibition studies, allows for the precise characterization of CYP2C9 activity. While genetic polymorphisms in CYP2C9 can influence the rate of diclofenac metabolism, the clinical significance of this variability requires further investigation. For researchers and drug development professionals, a thorough understanding of the role of CYP2C9 in diclofenac metabolism is essential for predicting pharmacokinetic behavior and mitigating risks of adverse drug events.
References
- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of recombinant cytochrome P450 2C9 activity with diclofenac by MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioivt.com [bioivt.com]
- 9. Determination of CYP2C9-catalyzed diclofenac 4'-hydroxylation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP2C9 genotypes and diclofenac metabolism in Spanish healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Formation of 4'-Hydroxy Diclofenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic formation of 4'-Hydroxy Diclofenac, the principal metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document outlines the key enzymatic pathways, detailed experimental protocols for both in vitro and in vivo studies, and quantitative data to support drug metabolism and pharmacokinetic investigations.
Introduction
Diclofenac undergoes extensive metabolism in vivo, primarily through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. The formation of 4'-Hydroxy Diclofenac is the most significant metabolic pathway, and understanding the kinetics and mechanisms of this biotransformation is crucial for drug development, drug-drug interaction studies, and toxicological assessments. This guide serves as a comprehensive resource for researchers in these fields.
Metabolic Pathways
The primary enzyme responsible for the 4'-hydroxylation of diclofenac is Cytochrome P450 2C9 (CYP2C9).[1][2] Other CYP isoforms, such as CYP3A4, are involved in the formation of other hydroxylated metabolites like 5-hydroxydiclofenac.[3] The 4'-hydroxylation reaction is a key determinant of diclofenac's clearance and can be influenced by genetic polymorphisms in the CYP2C9 enzyme.
Below is a diagram illustrating the metabolic conversion of diclofenac to 4'-Hydroxy Diclofenac.
Quantitative Data
The following tables summarize key quantitative data related to the formation of 4'-Hydroxy Diclofenac.
Table 1: In Vitro Kinetic Parameters for Diclofenac 4'-Hydroxylation by CYP2C9
| System | K_m (μM) | V_max (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | 9 ± 1 | 432 ± 15 | [3] |
| Recombinant CYP2C9 | 3.9 - 22 | Not specified | |
| Bactosomes with CYP2C9 | 11.66 ± 0.92 | 5.35 ± 0.13 min⁻¹ | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of Diclofenac in Rats
| Administration | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC₀-∞ (hng/mL) | t_½ (h) | Reference |
| Oral | 2 | 1272 ± 112 | 0.19 ± 0.04 | 2501 ± 303 | 1.12 ± 0.18 | [4][5] |
| Intravenous | 2 | - | - | 3356 ± 238 | 1.22 ± 0.11 | [4][5] |
| Oral | 18 | 10100 ± 1100 | 0.20 ± 0.06 | 1400.8 ± 170.0 (µgmin/mL) | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for the in vitro and in vivo investigation of 4'-Hydroxy Diclofenac formation.
In Vitro: Diclofenac 4'-Hydroxylation in Human Liver Microsomes
This protocol describes a typical incubation procedure to assess the metabolic conversion of diclofenac to 4'-Hydroxy Diclofenac using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Diclofenac
-
4'-Hydroxy Diclofenac standard
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal Standard (e.g., Diclofenac-d4)
Experimental Workflow:
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.1-0.5 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 5 mM MgCl₂.[6]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Substrate Addition: Add diclofenac to the mixture. The final concentration of diclofenac can be varied to determine kinetic parameters (e.g., 1-100 µM).
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Internal Standard Addition: Add an internal standard, such as Diclofenac-d4, for accurate quantification.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Sample Collection: Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the sample for the presence and quantity of 4'-Hydroxy Diclofenac using a validated LC-MS/MS method.
In Vivo: Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for an in vivo pharmacokinetic study of diclofenac in rats.
Materials:
-
Sprague-Dawley rats
-
Diclofenac sodium
-
Vehicle for oral administration (e.g., water)
-
Blood collection tubes (e.g., containing K2-EDTA)
-
Anesthesia (if required for blood collection)
Procedure:
-
Animal Acclimatization: Acclimate rats to the experimental conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Administer a single oral dose of diclofenac (e.g., 2 mg/kg or 18 mg/kg) via gavage.[1][4]
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points.[1] A typical sampling schedule would be pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[4]
-
Plasma Preparation: Immediately place the blood samples into tubes containing an anticoagulant (e.g., K2-EDTA) and keep them on ice. Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw the plasma samples.
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Precipitate the plasma proteins by adding 3-4 volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the concentrations of diclofenac and 4'-Hydroxy Diclofenac in the plasma samples using a validated LC-MS/MS method.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of diclofenac and its metabolites.
Table 3: Typical LC-MS/MS Parameters for Diclofenac and 4'-Hydroxy Diclofenac
| Parameter | Diclofenac | 4'-Hydroxy Diclofenac |
| Chromatography | ||
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.6 µm) | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Gradient | Example: 5% B to 95% B over 4 minutes | Example: 5% B to 95% B over 4 minutes |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 296 > 214 | 312 > 214 or 314.15 > 231.15 |
Note: The specific MRM transitions may vary slightly depending on the instrument and adduct ion formed.[2]
Conclusion
This technical guide provides a comprehensive overview of the in vitro and in vivo formation of 4'-Hydroxy Diclofenac. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. The methodologies can be adapted and optimized for specific research needs, contributing to a deeper understanding of diclofenac's biotransformation and its implications.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
Methodological & Application
Application Note: High-Throughput Analysis of Diclofenac and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of diclofenac and its major metabolites, 4'-hydroxy-diclofenac, 5-hydroxy-diclofenac, and diclofenac acyl-glucuronide, in human plasma. A simple protein precipitation procedure is employed for sample preparation, ensuring high throughput and excellent recovery. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory conditions. Its metabolism in humans is extensive, primarily involving hydroxylation and glucuronidation. The main hydroxylation products, 4'-hydroxy-diclofenac and 5-hydroxy-diclofenac, are generated by cytochrome P450 enzymes, predominantly CYP2C9.[1] Subsequently, diclofenac and its hydroxylated metabolites can undergo glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl- and phenolic glucuronides.[1][2] Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is crucial for assessing its efficacy and safety. This application note provides a detailed protocol for a high-throughput LC-MS/MS method for their simultaneous determination in human plasma.
Metabolic Pathway of Diclofenac
Caption: Metabolic pathway of diclofenac.
Experimental
Materials and Reagents
-
Diclofenac, 4'-hydroxy-diclofenac, 5-hydroxy-diclofenac, diclofenac acyl-glucuronide, and Diclofenac-d4 (internal standard) reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Equipment
-
Liquid chromatograph (e.g., Agilent 1260 Infinity UHPLC)
-
Triple quadrupole mass spectrometer (e.g., SCIEX 4500)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Sample Preparation
A simple and efficient protein precipitation method is utilized for plasma sample preparation.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (Diclofenac-d4, 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase column with gradient elution.
| Parameter | Value |
| Column | Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm (or equivalent)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[3] |
| Gradient Program | Time (min) |
Mass Spectrometry
The analysis is carried out using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
The following MRM transitions are monitored for the quantification and confirmation of each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diclofenac | 296.0 | 215.0 | 25 |
| 4'-hydroxy-diclofenac | 312.0 | 214.0 | 30 |
| 5-hydroxy-diclofenac | 312.0 | 232.0 | 30 |
| Diclofenac acyl-glucuronide | 472.1 | 296.1 | 20 |
| Diclofenac-d4 (IS) | 300.0 | 219.0 | 25 |
Note: Collision energies may require optimization depending on the specific mass spectrometer used.
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Results and Discussion
Linearity, Accuracy, and Precision
The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL for diclofenac and its metabolites. The coefficient of determination (r²) for all calibration curves was >0.99. The accuracy and precision of the method were evaluated at three quality control (QC) levels (low, medium, and high). The intra- and inter-day precision values were all within 15%, and the accuracy was within ±15% of the nominal values, which is in line with regulatory guidelines.
Table 1: Summary of Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Diclofenac | 1 - 1000 | >0.995 | 1 | 95 - 105 | < 10 |
| 4'-hydroxy-diclofenac | 1 - 1000 | >0.995 | 1 | 93 - 107 | < 12 |
| 5-hydroxy-diclofenac | 1 - 1000 | >0.995 | 1 | 96 - 104 | < 11 |
| Diclofenac acyl-glucuronide | 2 - 1000 | >0.992 | 2 | 92 - 108 | < 14 |
Recovery
The extraction recovery of diclofenac and its metabolites from human plasma was determined at three QC levels. The simple protein precipitation method provided consistent and high recovery for all analytes.
Table 2: Extraction Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Diclofenac | 92.5 | 94.1 | 93.8 |
| 4'-hydroxy-diclofenac | 89.7 | 91.3 | 90.5 |
| 5-hydroxy-diclofenac | 88.4 | 90.1 | 89.9 |
| Diclofenac acyl-glucuronide | 85.2 | 87.6 | 86.4 |
| Diclofenac-d4 (IS) | 93.1 | 93.5 | 92.9 |
Conclusion
This application note describes a rapid, sensitive, and reliable LC-MS/MS method for the simultaneous determination of diclofenac and its major metabolites in human plasma. The simple protein precipitation sample preparation and fast chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings, particularly for pharmacokinetic and drug metabolism studies. The method has been validated to meet the requirements for bioanalytical method validation.
References
- 1. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolism of Diclofenac - Enzymology and Toxicology Perspect...: Ingenta Connect [ingentaconnect.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Hydroxy Diclofenac Quantification
Introduction
4'-Hydroxy Diclofenac is the primary active metabolite of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Accurate quantification of 4'-Hydroxy Diclofenac in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. Effective sample preparation is a critical prerequisite for reliable and accurate quantification using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document provides detailed application notes and protocols for the three most common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE)
Application Note:
Solid-Phase Extraction is a highly selective and efficient method for extracting and concentrating analytes from complex biological matrices. It offers superior sample cleanup, leading to reduced matrix effects and improved analytical sensitivity. SPE is particularly advantageous for methods requiring low limits of quantification. While it can be more time-consuming and costly upfront due to method development and cartridge costs, its high reproducibility and potential for automation make it suitable for high-throughput applications. For 4'-Hydroxy Diclofenac, a reversed-phase SPE sorbent is typically employed, leveraging the non-polar characteristics of the analyte.
Quantitative Data:
| Parameter | Value | Analytical Method | Matrix |
| Recovery | >86%[1] | LC-MS/MS | Human Plasma |
| Limit of Quantification (LOQ) | 1 ng/mL[1] | LC-MS/MS | Human Plasma |
Experimental Protocol: Reversed-Phase SPE
This protocol is a general guideline for the extraction of 4'-Hydroxy Diclofenac from plasma using a reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
To 500 µL of plasma sample, add an appropriate volume of internal standard solution.
-
Acidify the sample by adding 600 µL of 1 M phosphoric acid.[2]
-
Vortex the sample for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1-2 column volumes of methanol or acetonitrile.[3]
-
Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1-2 column volumes of purified water or a suitable buffer (e.g., 10mM ammonium acetate).[3]
-
Ensure the pH of the equilibration buffer is adjusted to be at least 2 pH units below the pKa of 4'-Hydroxy Diclofenac to ensure it is in its neutral form for optimal retention.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with a weak, aqueous solvent (e.g., 5-20% methanol in water) to remove polar interferences.[3] The exact composition should be optimized to maximize interference removal without eluting the analyte.
-
-
Elution:
-
Elute the 4'-Hydroxy Diclofenac from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[3]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume of the mobile phase used for the analytical method.
-
Vortex and transfer to an autosampler vial for analysis.
-
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow for 4'-Hydroxy Diclofenac.
Liquid-Liquid Extraction (LLE)
Application Note:
Liquid-Liquid Extraction is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is a cost-effective method that can provide good recovery and clean extracts if the solvent system is optimized. However, it can be labor-intensive, require large volumes of organic solvents, and is prone to emulsion formation, which can complicate phase separation. For acidic compounds like 4'-Hydroxy Diclofenac, pH adjustment of the aqueous phase is critical to ensure the analyte is in a neutral, more organic-soluble form.
Quantitative Data:
| Parameter | Value | Analytical Method | Matrix |
| Recovery | ≥76% | HPLC-UV | Rat Serum |
| Limit of Detection (LOD) | 0.0112 µg/mL | HPLC-UV | Rat Serum |
Experimental Protocol: Liquid-Liquid Extraction
This protocol provides a general procedure for the extraction of 4'-Hydroxy Diclofenac from plasma.
-
Sample Preparation:
-
Extraction:
-
Phase Separation:
-
Centrifuge the sample at approximately 4000 rpm for 10 minutes to facilitate the separation of the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new clean test tube, avoiding aspiration of the aqueous layer or any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow for 4'-Hydroxy Diclofenac.
Protein Precipitation (PPT)
Application Note:
Protein Precipitation is the simplest and fastest method for sample preparation. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid to the biological sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is directly analyzed. While rapid and inexpensive, PPT offers minimal sample cleanup, which can lead to significant matrix effects and potentially lower sensitivity compared to SPE and LLE. It is often used in high-throughput screening environments where speed is prioritized over ultimate sensitivity.
Quantitative Data:
| Parameter | Value | Analytical Method | Matrix |
| Recovery | 80-120% | HPLC-UV | Rat Liver Microsomes |
| Limit of Quantification (LOQ) | 27.12 ng/mL[2] | HPLC-UV | Human Plasma |
| Precision (Intra-day) | 0.93-5.27%[2] | HPLC-UV | Human Plasma |
| Precision (Inter-day) | 2.71-6.64%[2] | HPLC-UV | Human Plasma |
Experimental Protocol: Protein Precipitation with Acetonitrile
This protocol describes a straightforward protein precipitation procedure for plasma samples.
-
Sample Preparation:
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.
-
For precipitated plasma samples, vortex for another 30 seconds for complete precipitation and uniform distribution of the drug in the solvent.[5]
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to sample) to the plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 12,000 rpm) for 8 minutes to pellet the precipitated proteins.[5]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
For enhanced cleanliness, a second centrifugation for 6 minutes can be performed to remove any remaining debris.[5]
-
-
Analysis:
-
Inject an aliquot of the supernatant directly into the LC-MS/MS or HPLC-UV system for analysis. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to improve peak shape and compatibility with the analytical method.
-
Workflow Diagram:
Caption: Protein Precipitation (PPT) Workflow for 4'-Hydroxy Diclofenac.
References
Application Notes and Protocols for 4'-Hydroxy Diclofenac-13C6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Hydroxy Diclofenac-13C6 as a stable isotope-labeled internal standard in pharmacokinetic (PK) studies of diclofenac and its primary metabolite, 4'-hydroxy diclofenac. Detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with representative pharmacokinetic data and visualizations of key processes.
Introduction
Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver. The major metabolite, 4'-hydroxy diclofenac, is formed primarily by the cytochrome P450 enzyme CYP2C9.[1][2] Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry.[3] this compound, a stable isotope-labeled analog of 4'-hydroxy diclofenac, serves as an ideal internal standard for LC-MS/MS-based quantification. Its identical chemical properties to the analyte ensure that it behaves similarly during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby enabling highly accurate and precise measurements.[3]
Applications in Pharmacokinetic Studies
The primary application of this compound is as an internal standard for the accurate quantification of 4'-hydroxy diclofenac in various biological samples, most commonly plasma and urine. This is essential for:
-
Characterizing the pharmacokinetics of 4'-hydroxy diclofenac: Determining key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
-
Investigating the metabolism of diclofenac: Studying the rate and extent of formation of its major metabolite.
-
Drug-drug interaction studies: Assessing the effect of co-administered drugs on the metabolism of diclofenac by monitoring changes in the levels of 4'-hydroxy diclofenac.
-
Bioequivalence studies: Comparing the pharmacokinetic profiles of different formulations of diclofenac.
Data Presentation
The following tables summarize representative pharmacokinetic parameters for diclofenac and its metabolites from human studies. While these studies may not have specifically used this compound, they provide expected values for pharmacokinetic analyses where it would be employed as an internal standard.
Table 1: Pharmacokinetic Parameters of Diclofenac Metabolites after a Single 100 mg Oral Dose of Diclofenac Sodium in Healthy Volunteers
| Metabolite | Cmax (nmol/g) | t½ (hours) |
| Mono- and dihydroxy metabolites | 0.36 - 2.94 | 1 - 3 |
Data adapted from a study investigating the kinetics of diclofenac and its five metabolites. The mono- and dihydroxy metabolites include 4'-hydroxy diclofenac.[1]
Table 2: Pharmacokinetic Parameters of 4'-Hydroxy Diclofenac after a Single 100 mg Rectal Dose of Diclofenac in Healthy Volunteers
| Parameter | Value (Mean ± SD) |
| t½ (hours) | 4.3 ± 1.0 |
Data from a study on the pharmacokinetics of rectal diclofenac and its hydroxy metabolites.[4]
Experimental Protocols
This section outlines a typical protocol for the quantification of 4'-hydroxy diclofenac in human plasma using this compound as an internal standard.
Protocol 1: Quantification of 4'-Hydroxy Diclofenac in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
4'-Hydroxy Diclofenac analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4'-Hydroxy Diclofenac and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the 4'-Hydroxy Diclofenac primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Representative):
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode
-
MRM Transitions (example):
-
4'-Hydroxy Diclofenac: Precursor ion > Product ion (To be determined by infusion of the standard)
-
This compound: Precursor ion > Product ion (To be determined by infusion of the standard; precursor ion will be +6 Da compared to the unlabeled analyte)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Use a weighted linear regression model to fit the data.
-
Quantify the concentration of 4'-hydroxy diclofenac in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Diclofenac
Caption: Metabolic pathway of Diclofenac to its major hydroxylated metabolites and subsequent conjugation and excretion.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for a pharmacokinetic study of 4'-hydroxy diclofenac using a stable isotope-labeled internal standard.
References
- 1. Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.cn [aminer.cn]
Application of 4'-Hydroxy Diclofenac-13C6 in Drug Metabolism Research
Application Note & Protocol
Introduction
In the field of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative data, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. 4'-Hydroxy Diclofenac-13C6 is the 13C labeled form of 4'-Hydroxy Diclofenac, the major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1][2] The formation of 4'-Hydroxy Diclofenac is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, making this metabolic pathway a key indicator of CYP2C9 activity.[3] This document provides detailed application notes and protocols for the use of this compound in various drug metabolism studies.
Key Applications
This compound serves as an ideal internal standard for several critical in vitro and in vivo drug metabolism studies:
-
CYP2C9 Enzyme Inhibition Assays: Accurately quantify the formation of 4'-Hydroxy Diclofenac to determine the inhibitory potential of new chemical entities (NCEs) on CYP2C9 activity.
-
Metabolic Stability Studies: Assess the rate of diclofenac metabolism in liver microsomes or hepatocytes by monitoring the formation of its primary metabolite.
-
Reaction Phenotyping: Confirm the role of CYP2C9 in the metabolism of diclofenac.
-
Pharmacokinetic (PK) Studies: Enable precise quantification of 4'-Hydroxy Diclofenac in biological matrices (e.g., plasma, urine) to understand the metabolic profile of diclofenac in vivo.
Core Principle: Stable Isotope Dilution Analysis
The use of this compound relies on the principle of stable isotope dilution. The 13C6-labeled standard is chemically identical to the analyte (4'-Hydroxy Diclofenac) but has a different mass due to the incorporation of six 13C atoms. When added to a sample at a known concentration, it co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, any variations during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification.
Experimental Protocols
CYP2C9 Inhibition Assay using Human Liver Microsomes (HLM)
This protocol describes a typical in vitro experiment to assess the potential of a test compound to inhibit CYP2C9-mediated diclofenac 4'-hydroxylation.
a. Materials and Reagents:
-
This compound
-
Diclofenac
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compound and positive control inhibitor (e.g., sulfaphenazole)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
Purified water
b. Experimental Workflow:
Caption: Workflow for a CYP2C9 inhibition assay.
c. Detailed Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare stock solutions of diclofenac and the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration e.g., 0.2-0.5 mg/mL), potassium phosphate buffer, and the test compound at various concentrations. Include a vehicle control (no test compound) and a positive control (e.g., sulfaphenazole).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the substrate, diclofenac (at a concentration near its Km, e.g., 10 µM), to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing a known concentration of this compound as the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
d. Data Analysis:
-
Calculate the peak area ratio of 4'-Hydroxy Diclofenac to this compound.
-
Determine the percent inhibition of CYP2C9 activity by the test compound at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Metabolic Stability Assay in Human Liver Microsomes
This protocol is designed to determine the rate at which diclofenac is metabolized by HLM.
a. Experimental Workflow:
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Pharmacokinetics of Diclofenac and Hydroxypropyl‐β‐Cyclodextrin (HPβCD) Following Administration of Injectable HPβCD‐Diclofenac in Subjects With Mild to Moderate Renal Insufficiency or Mild Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of CYP2C9-catalyzed diclofenac 4'-hydroxylation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4'-Hydroxy Diclofenac in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4'-Hydroxy Diclofenac is the primary and most prevalent metabolite of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The quantification of this metabolite in human plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note provides a detailed protocol for the sensitive and selective quantification of 4'-Hydroxy Diclofenac in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is suitable for regulated bioanalysis in a research setting.
Principle
The method involves the extraction of 4'-Hydroxy Diclofenac and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Protein precipitation is a commonly used, simple, and direct sample preparation method.[1][2] Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) to improve peak shape and ionization efficiency.[1] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental
Materials and Reagents
-
4'-Hydroxy Diclofenac reference standard
-
4'-Hydroxy Diclofenac-d4 (or other suitable internal standard)[3]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Experimental Workflow
Caption: Experimental workflow for 4'-Hydroxy Diclofenac quantification.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of 4'-Hydroxy Diclofenac and the internal standard (e.g., 4'-Hydroxy Diclofenac-d4) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the 4'-Hydroxy Diclofenac stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
Spiking: Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at the desired concentrations.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (a suitable concentration should be determined during method development).
-
Add 300 µL of acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
LC-MS/MS Parameters
The following are typical starting parameters. Optimization may be required for different instrumentation.
Liquid Chromatography
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See table below |
Gradient Elution Program:
| Time (min) | % B |
| 0.0 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[1][2] |
| MRM Transitions | 4'-Hydroxy Diclofenac: m/z 312.0 → 231.0 (example, may vary) 4'-Hydroxy Diclofenac-d4: m/z 316.0 → 235.0 (example, may vary) |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 100 ms |
Data Analysis
-
Quantification: The concentration of 4'-Hydroxy Diclofenac in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation Summary
The following table summarizes typical validation parameters for the quantification of 4'-Hydroxy Diclofenac in human plasma.
| Parameter | Typical Range/Value |
| Linearity Range | 10 - 5000 ng/mL[1] |
| LLOQ | 10 ng/mL[1] |
| Intra-day Precision | <%15 CV |
| Inter-day Precision | <%15 CV |
| Accuracy | 85-115% (80-120% for LLOQ) |
| Recovery | >85% |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Signaling Pathway
The following diagram illustrates the metabolic pathway of Diclofenac to 4'-Hydroxy Diclofenac.
Caption: Metabolism of Diclofenac to 4'-Hydroxy Diclofenac.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of 4'-Hydroxy Diclofenac in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for use in a research environment for pharmacokinetic and other related studies. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for drug development professionals.
References
Application Note: Quantitative Analysis of 4'-Hydroxy Diclofenac in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 4'-Hydroxy Diclofenac, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, in human urine samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high accuracy and precision for applications in clinical research, drug metabolism studies, and pharmacokinetic analysis. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.
Introduction
Diclofenac is a widely prescribed NSAID for the management of pain and inflammation. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2C9), to form several hydroxylated metabolites.[1][2] The most significant of these is 4'-Hydroxy Diclofenac, which serves as a key biomarker for assessing the metabolism and clearance of the parent drug.[3] Accurate measurement of this metabolite in urine is crucial for understanding the pharmacokinetic profile of Diclofenac and its potential for drug-drug interactions.[1][2] This application note describes a validated LC-MS/MS method for the reliable quantification of 4'-Hydroxy Diclofenac in human urine.
Experimental
Sample Preparation
A preliminary hydrolysis step is often necessary to liberate the conjugated form of the metabolite.
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Add 1 mL of 0.1 M acetate buffer (pH 5.0).
-
Incubate the mixture at 37°C for 4 hours.
-
-
Liquid-Liquid Extraction (LLE):
-
Following hydrolysis, add 5 mL of ethyl acetate to the sample.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatography
-
System: Agilent 1260 Infinity UHPLC or equivalent[3]
-
Column: Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm) or Kinetex 2.6 µm Biphenyl (50 x 2.1 mm)[3]
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5-95% B
-
4.0-5.0 min: 95% B
-
5.1-7.0 min: 5% B[3]
-
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 1 µL[3]
Mass Spectrometry
-
System: SCIEX 4500 Triple Quadrupole Mass Spectrometer or equivalent[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4'-Hydroxy Diclofenac: m/z 312.0 → 231.1
-
Diclofenac (for reference): m/z 296.0 → 215.0
-
Quantitative Data Summary
The following table summarizes the performance characteristics of analytical methods for the determination of 4'-Hydroxy Diclofenac.
| Parameter | HPLC-UV in Urine[4] | LC-MS/MS in Plasma[5] | HPLC-ICP-QQQ in Plasma[6] |
| Linearity Range | 0.2 - 40 µg/mL | 10 - 5000 ng/mL | 0.05 - 5.0 mg/L Cl |
| Limit of Quantification (LOQ) | 0.4 µg/mL | 10 ng/mL | 0.05 mg/L Cl |
| Recovery | 75 - 85% | Not Reported | 94 - 98% |
| Intra-day Precision | Not Reported | ≤ 10% | < 4% |
| Inter-day Precision | Not Reported | ≤ 13% | Not Reported |
| Accuracy | Good | 90 - 108% | 90 - 100% |
Experimental Workflow
Caption: Workflow for the analysis of 4'-Hydroxy Diclofenac in urine.
Diclofenac Metabolism Pathway
Caption: Simplified metabolic pathway of Diclofenac.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of 4'-Hydroxy Diclofenac in human urine. The protocol is suitable for high-throughput analysis in a research setting, enabling accurate assessment of Diclofenac metabolism and pharmacokinetics. The provided performance data demonstrates the robustness and accuracy of the method, making it a valuable resource for researchers, scientists, and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Troubleshooting & Optimization
Overcoming matrix effects in 4'-Hydroxy Diclofenac LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of 4'-Hydroxy Diclofenac.
Troubleshooting Guides
Issue 1: Poor Sensitivity and/or High Background Noise
Question: My 4'-Hydroxy Diclofenac signal is very low, and the baseline is noisy. What are the potential causes and solutions?
Answer:
Low sensitivity and high background noise are common issues in LC-MS/MS analysis, often stemming from contamination or suboptimal instrument settings.[1]
Possible Causes and Troubleshooting Steps:
-
Contamination: The LC-MS system is prone to contamination from various sources like sample residues, mobile phase impurities, and column bleed.[1]
-
Suboptimal MS Settings: Incorrect mass spectrometer settings can lead to a weak signal for your target analyte.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of 4'-Hydroxy Diclofenac, leading to a reduced signal.[1]
-
Solution: Employ more effective sample preparation techniques to remove interfering matrix components. Consider strategies like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) over simpler methods like protein precipitation.[4] You can also try diluting your sample, but this is only feasible if the assay sensitivity is high enough.[5]
-
-
Mobile Phase Issues: The composition of your mobile phase can significantly impact signal intensity.
Issue 2: Inconsistent Results and Poor Reproducibility
Question: I am observing significant variability in my results between injections and batches for 4'-Hydroxy Diclofenac analysis. How can I improve reproducibility?
Answer:
Inconsistent results are often a consequence of matrix effects, which can vary between different samples and batches, affecting the accuracy and reproducibility of quantification.[1]
Possible Causes and Troubleshooting Steps:
-
Variable Matrix Effects: The composition of the biological matrix can differ between samples, leading to varying degrees of ion suppression or enhancement.[1]
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to correct for matrix effects.[7] A SIL-IS, such as 4'-Hydroxy Diclofenac-13C6 or 4'-Hydroxy Diclofenac-d4, will co-elute with the analyte and experience similar ionization effects, allowing for reliable correction.[8][9]
-
Solution 2: Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix-induced changes in ionization efficiency.
-
-
Inefficient Sample Preparation: Incomplete or inconsistent removal of matrix components will lead to variable results.
-
Solution: Optimize your sample preparation protocol. Techniques like solid-phase extraction (SPE), particularly mixed-mode SPE, are highly effective at removing residual matrix components like phospholipids, leading to a significant reduction in matrix effects.[4]
-
-
Chromatographic Issues: Poor chromatographic separation can lead to co-elution of matrix components with the analyte.
-
Solution: Optimize the chromatographic conditions to better separate 4'-Hydroxy Diclofenac from interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a higher efficiency column (e.g., UHPLC).[10]
-
-
System Contamination and Carryover: Residue from previous high-concentration samples can carry over to subsequent injections, affecting the accuracy of your results.
-
Solution: Implement a robust wash protocol for the autosampler and injection port. Regularly inject blank samples to check for carryover.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: The term "matrix" refers to all components in a sample other than the analyte of interest. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal.[7] This can negatively impact the accuracy, precision, and sensitivity of the analytical method.[5]
Q2: How can I determine if my 4'-Hydroxy Diclofenac analysis is affected by matrix effects?
A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[5][6] This involves infusing a constant flow of a 4'-Hydroxy Diclofenac standard solution into the MS source while a blank, extracted matrix sample is injected onto the LC column. Any dip or peak in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[6]
Q3: What is the best sample preparation technique to minimize matrix effects for 4'-Hydroxy Diclofenac?
A3: While the optimal technique can depend on the specific matrix (e.g., plasma, urine), more rigorous sample cleanup methods generally lead to a greater reduction in matrix effects. A systematic comparison of sample preparation techniques has shown the following trend in effectiveness for reducing matrix components:
-
Protein Precipitation (PPT): Least effective, often results in significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): Can provide clean extracts, but analyte recovery, especially for polar compounds, may be low.[4]
-
Solid-Phase Extraction (SPE): Reversed-phase and ion-exchange SPE offer cleaner extracts than PPT.[4]
-
Mixed-Mode SPE: Combines reversed-phase and ion-exchange mechanisms, providing the cleanest extracts and the most significant reduction in matrix effects.[4]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for 4'-Hydroxy Diclofenac always necessary?
A4: While not strictly mandatory for all applications, using a SIL-IS is highly recommended and is considered the best practice for correcting matrix effects in quantitative bioanalysis.[7] SIL-IS, such as this compound or 4'-Hydroxy Diclofenac-d4, co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing the most accurate and precise quantification.[8][9][11][12]
Q5: Can I just dilute my sample to overcome matrix effects?
A5: Sample dilution can be a simple and effective way to reduce matrix effects.[5] However, this approach is only viable if the concentration of 4'-Hydroxy Diclofenac in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[5] For trace-level analysis, dilution may compromise the sensitivity of the assay.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a simpler, faster method but may be more susceptible to matrix effects.[13]
-
To a 0.2 mL plasma sample in a microcentrifuge tube, add 0.6 mL of cold acetonitrile.[13]
-
If using a stable isotope-labeled internal standard (e.g., 4'-Hydroxy Diclofenac-d4), add it to the acetonitrile.[14]
-
Vortex the tube for 10 seconds.[13]
-
Centrifuge the sample at 12,000 rpm for 6 minutes to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a clean autosampler vial.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[13]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract, reducing the potential for matrix effects.[15]
-
Conditioning: Condition a SOLA 10 mg/1 mL SPE cartridge with 0.5 mL of methanol, followed by 0.5 mL of water.[15]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[15]
-
Washing: Wash the cartridge with 200 µL of 90:10 (v/v) water/methanol to remove polar interferences.[15]
-
Elution: Elute the 4'-Hydroxy Diclofenac and internal standard with 2 x 200 µL of acetonitrile.[15]
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 (v/v) water/acetonitrile.[15]
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for the analysis of 4'-Hydroxy Diclofenac and its parent drug, Diclofenac.
| Parameter | Method 1 (Diclofenac)[15] | Method 2 (4'-Hydroxy Diclofenac)[14] |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Matrix | Human Plasma | Mouse Plasma |
| Linear Range | 1 - 1000 ng/mL | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL |
| Precision (%CV) | < 4.4% | Within-day: ≤ 10%, Between-day: ≤ 13% |
| Accuracy | Not specified | 90 - 108% |
| Recovery | 85.8% | Not specified |
Visualizations
Caption: Troubleshooting workflow for low signal and high noise issues.
Caption: Comparison of common sample preparation techniques for matrix effect reduction.
References
- 1. zefsci.com [zefsci.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
How to minimize ion suppression when quantifying 4'-Hydroxy Diclofenac
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when quantifying 4'-Hydroxy Diclofenac using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when quantifying 4'-Hydroxy Diclofenac?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, 4'-Hydroxy Diclofenac, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to inaccurate and unreliable quantification, manifesting as poor sensitivity, precision, and accuracy.[2] Biological samples like plasma are complex matrices containing numerous endogenous compounds that can cause ion suppression.
Q2: How can I identify if ion suppression is affecting my 4'-Hydroxy Diclofenac analysis?
A common method to detect ion suppression is through a post-column infusion experiment. In this procedure, a constant flow of a standard solution of 4'-Hydroxy Diclofenac is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma extract without the analyte) is then injected. A dip in the baseline signal at the retention time of interfering compounds indicates the presence of ion suppression.[1][3]
Q3: What are the primary causes of ion suppression in the analysis of 4'-Hydroxy Diclofenac?
The primary causes of ion suppression are co-eluting matrix components from the biological sample. These can include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression.
-
Salts and buffers: From sample collection tubes or sample preparation steps.
-
Other endogenous compounds: Such as metabolites and proteins.
-
Mobile phase additives: High concentrations of certain additives can interfere with ionization.
Troubleshooting Guide
Issue 1: Poor sensitivity and low signal intensity for 4'-Hydroxy Diclofenac.
This is a classic symptom of ion suppression. The following steps can help troubleshoot and mitigate this issue.
The goal of sample preparation is to remove as many matrix components as possible while efficiently extracting 4'-Hydroxy Diclofenac.
-
Protein Precipitation (PPT): A simple and common technique. Acetonitrile is often preferred over methanol for its ability to precipitate a wider range of proteins.[4]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT but requires careful solvent selection and optimization.
-
Solid-Phase Extraction (SPE): Often considered the most effective method for removing interfering matrix components. Ion-exchange SPE can be particularly effective at minimizing ion suppression.
-
Ultrafiltration: A method that separates the analyte from high molecular weight proteins.[5]
Experimental Protocol: Protein Precipitation
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[6]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[4]
Adjusting the chromatography can separate 4'-Hydroxy Diclofenac from the ion-suppressing components.
-
Column Selection: A polar-embedded reversed-phase column or a biphenyl stationary phase can offer different selectivity compared to a standard C18 column, potentially resolving the analyte from interferences.[4][7]
-
Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) and the gradient profile can significantly impact separation.
-
Mobile Phase Additives: Additives like formic acid, acetic acid, or ammonium formate are used to improve peak shape and ionization efficiency. However, their concentration should be optimized, as high concentrations can also cause ion suppression.[8][9] Typically, 0.1% formic acid is a good starting point.[7]
Table 1: Comparison of Sample Preparation Techniques for Diclofenac and its Metabolites
| Sample Preparation Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | 85 - 100%[10][11] | Simple, fast, and inexpensive. | May result in less clean extracts and more significant matrix effects. |
| Liquid-Liquid Extraction | >76%[5] | Can provide cleaner extracts than PPT. | More labor-intensive and requires solvent optimization. |
| Solid-Phase Extraction | >90% | Highly effective at removing interferences, leading to reduced ion suppression. | More expensive and requires method development. |
| Ultrafiltration | High | Effective at removing proteins. | May not remove smaller interfering molecules. |
-
Ionization Source: Ensure the electrospray ionization (ESI) source is clean and parameters such as gas flow, temperature, and capillary voltage are optimized for 4'-Hydroxy Diclofenac.
-
Ionization Mode: Both positive and negative ionization modes have been used for diclofenac and its metabolites. The optimal mode should be determined experimentally.[11]
Issue 2: Poor reproducibility and high variability in quantitative results.
Inconsistent ion suppression between samples is a likely cause.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of 4'-Hydroxy Diclofenac is the best way to compensate for ion suppression, as it will be affected by the matrix in the same way as the analyte. If a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively.
-
Ensure Consistent Sample Preparation: Any variability in the sample preparation process can lead to different levels of matrix components in the final extract and, therefore, variable ion suppression.
Experimental Methodologies
LC-MS/MS Method for 4'-Hydroxy Diclofenac Quantification
The following is a representative LC-MS/MS protocol synthesized from multiple sources.
Table 2: LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm)[7] or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 1-5 µL[7][11] |
| Ionization Mode | ESI Positive or Negative (to be optimized)[4][11] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 314.15 > 231.15 (for positive ion mode)[6] |
Visual Workflows
Caption: A troubleshooting workflow for identifying and mitigating ion suppression.
Caption: A typical workflow for sample preparation using protein precipitation.
References
- 1. lctsbible.com [lctsbible.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scribd.com [scribd.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Optimizing Chromatographic Separation of Diclofenac and its Hydroxy Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of diclofenac and its hydroxy metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of diclofenac and its metabolites, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Resolution Between Diclofenac and its Hydroxy Metabolites
Q: My chromatogram shows overlapping peaks for diclofenac and its hydroxy metabolites. How can I improve the resolution?
A: Poor resolution is a common challenge. Here are several strategies to improve the separation between your analytes:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution can enhance separation. Experiment with the rate of change of the organic solvent concentration. A slower increase in the organic phase composition often improves the resolution of closely eluting compounds.
-
Adjust Mobile Phase pH: The ionization state of diclofenac (a phenylacetic acid derivative) and its hydroxy metabolites can be manipulated by altering the mobile phase pH.[1] Operating at a pH that ensures consistent ionization for all analytes can improve peak shape and resolution. Since diclofenac is an acidic drug, using an acidic mobile phase (e.g., with 0.1% formic acid) is common.[2]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. Methanol and acetonitrile have different solvent strengths and can interact differently with the stationary phase and analytes.
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For instance, a biphenyl stationary phase can provide increased retention for diclofenac and its hydroxy metabolites through a combination of pi-pi and polar interactions, potentially improving separation.[2]
Issue 2: Asymmetric Peak Shape (Peak Tailing)
Q: I am observing significant peak tailing for diclofenac and/or its metabolites. What could be the cause and how do I fix it?
A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or other system issues.[3][4] Here’s how to troubleshoot this problem:
-
Secondary Silanol Interactions: A primary cause of tailing for acidic compounds like diclofenac is the interaction with residual silanol groups on the silica-based stationary phase.[3][5]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., below 3) protonates the silanol groups, reducing their ability to interact with the acidic analytes.[6]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which minimizes tailing.[3]
-
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[6][7]
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.[6]
-
-
Column Contamination or Void: Accumulation of strongly retained compounds on the column inlet or the formation of a void can lead to peak tailing.[5][6]
-
Solution: Use a guard column to protect the analytical column. If a void is suspected, replacing the column is the most effective solution.[6]
-
Issue 3: Retention Time Instability
Q: The retention times for my analytes are shifting between injections. What is causing this variability?
A: Unstable retention times can compromise the reliability of your analytical method. Consider the following factors:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the pH of buffered solutions, can lead to shifts in retention time.[8]
-
Solution: Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a reliable buffer system if pH control is critical.
-
-
Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[8]
-
Solution: Use a column oven to maintain a constant and consistent column temperature throughout the analysis.[2]
-
-
Pump Performance Issues: Inconsistent flow rates due to worn pump seals or check valve problems can cause retention time drift.[8]
-
Solution: Regularly maintain the HPLC/UPLC system, including priming the pumps and checking for leaks.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC/UPLC method for separating diclofenac and its hydroxy metabolites?
A1: A common starting point is a reversed-phase method using a C18 column.[9] A gradient elution with an acidic mobile phase is often employed. For example, a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point.[2]
Q2: Which stationary phase is best for this separation?
A2: While C18 columns are widely used, the optimal choice depends on the specific metabolites being analyzed.[9] For enhanced retention and selectivity, especially for the polar hydroxy metabolites, a polar-modified C18 or a biphenyl phase can be beneficial.[2]
Q3: What detection method is most suitable?
A3: UV detection at around 280 nm is a straightforward method for quantifying diclofenac and its metabolites.[9] For higher sensitivity and specificity, especially in complex matrices like plasma or urine, LC-MS/MS is the preferred technique.[2][10]
Q4: How should I prepare my sample for analysis?
A4: Sample preparation depends on the matrix. For in vitro samples, a simple protein precipitation followed by extraction with a solvent like tert-butylmethyl ether may be sufficient.[9] For biological fluids like urine or plasma, more extensive procedures like liquid-liquid extraction or solid-phase extraction (SPE) might be necessary to remove interfering substances.[10][11]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide and FAQs.
Table 1: HPLC Method for Diclofenac and Metabolites
| Parameter | Value |
| Column | Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Gradient | 5% B to 95% B over 4 minutes[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 1 µL[2] |
| Detection | MS/MS[2] |
Table 2: Sample Preparation for In Vitro Samples
| Step | Procedure |
| 1. Acidification | Acidify the incubation medium.[9] |
| 2. Extraction | Extract diclofenac and its metabolites with tert-butylmethyl ether.[9] |
| 3. Evaporation | Evaporate the organic layer to dryness. |
| 4. Reconstitution | Reconstitute the residue in the mobile phase. |
Visualizations
Caption: Experimental workflow for the analysis of diclofenac and its metabolites.
Caption: Troubleshooting decision tree for common chromatographic issues.
References
- 1. moravek.com [moravek.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. support.waters.com [support.waters.com]
- 8. halocolumns.com [halocolumns.com]
- 9. High-performance liquid chromatographic method for the routine determination of diclofenac and its hydroxy and methoxy metabolites from in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
Troubleshooting poor peak shape in 4'-Hydroxy Diclofenac analysis
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 4'-Hydroxy Diclofenac, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape (tailing, fronting, or splitting) in the analysis of 4'-Hydroxy Diclofenac?
A1: Poor peak shape in the analysis of 4'-Hydroxy Diclofenac can stem from several factors:
-
Peak Tailing: This is the most common issue and is often caused by secondary interactions between the analyte and the stationary phase.[1][2] For 4'-Hydroxy Diclofenac, which has acidic and basic functional groups, interactions with residual silanols on the silica-based column packing are a primary cause.[1][3] Other potential causes include column contamination, low buffer concentration, or a void in the column.
-
Peak Fronting: This is less common and can be a result of sample overload (injecting too high a concentration), a collapsed column bed, or incompatibility between the sample solvent and the mobile phase.[2][4]
-
Split Peaks: This can occur if the sample solvent is too strong, there is a blockage in the flow path, a void has formed in the column, or if the mobile phase pH is too close to the pKa of 4'-Hydroxy Diclofenac, causing it to exist in two different ionized states.[5][6]
Q2: How does the mobile phase pH affect the peak shape of 4'-Hydroxy Diclofenac?
A2: Mobile phase pH is a critical factor in the analysis of ionizable compounds like 4'-Hydroxy Diclofenac. The molecule contains both a carboxylic acid and a secondary amine (from its parent diclofenac structure), as well as a phenolic hydroxyl group.
-
At a low pH (e.g., below 3), the carboxylic acid will be protonated (neutral), and the secondary amine will be protonated (positive charge). This can minimize undesirable interactions with silanol groups on the column, leading to better peak shape.[1]
-
At a mid-range pH, the molecule can exist in various ionized and non-ionized forms, potentially leading to peak broadening or splitting.
-
At a high pH, the carboxylic acid will be deprotonated (negative charge), and the secondary amine will be neutral.
For consistent and sharp peaks, it is generally recommended to use a buffered mobile phase with a pH that is at least 2 units away from the analyte's pKa.
Q3: What type of HPLC column is best suited for 4'-Hydroxy Diclofenac analysis to ensure good peak shape?
A3: For reversed-phase HPLC analysis of 4'-Hydroxy Diclofenac, a modern, high-purity silica C18 or C8 column with good end-capping is recommended. End-capping minimizes the exposed residual silanol groups, which are a primary source of peak tailing for basic compounds.[1] Columns with a polar-embedded phase can also provide good peak shape for polar and ionizable compounds.
Troubleshooting Guides
Issue 1: Peak Tailing
If you are observing tailing peaks for 4'-Hydroxy Diclofenac, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting or Splitting
If you are observing peak fronting or splitting, consider the following:
Caption: Troubleshooting workflow for peak fronting or splitting.
Data Summary and Experimental Protocols
For successful analysis of 4'-Hydroxy Diclofenac, several methods have been published. Below is a summary of typical experimental conditions that have been shown to yield good peak shape.
Table 1: Example HPLC-UV Method Parameters for 4'-Hydroxy Diclofenac Analysis[8]
| Parameter | Condition |
| Column | SUPELCO C18 (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient | A low-pressure gradient elution program was used. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 282 nm |
| Injection Volume | 20 µL |
Table 2: Example LC-MS/MS Method Parameters for 4'-Hydroxy Diclofenac Analysis[9]
| Parameter | Condition |
| Column | Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 4 | |
| 5 | |
| 5.1 | |
| 7 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | MS/MS |
| Injection Volume | 1 µL |
Detailed Experimental Protocol (Based on HPLC-UV Method)[8]
-
Preparation of Mobile Phases:
-
Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Mobile Phase C: Use HPLC-grade methanol.
-
Degas all mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 4'-Hydroxy Diclofenac in methanol.
-
Perform serial dilutions to create working standard solutions at the desired concentrations.
-
-
HPLC System Setup:
-
Install the specified C18 column and equilibrate the system with the initial mobile phase conditions.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 282 nm.
-
Set the flow rate to 1.0 mL/min.
-
-
Analysis:
-
Inject 20 µL of the standard or sample solution.
-
Run the gradient program as specified in the method.
-
Integrate the peak for 4'-Hydroxy Diclofenac and perform quantification.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 5. bio-works.com [bio-works.com]
- 6. phenomenex.blog [phenomenex.blog]
Improving the sensitivity of 4'-Hydroxy Diclofenac detection
Welcome to the technical support center for the detection of 4'-Hydroxy Diclofenac. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and achieving higher sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the sensitive detection of 4'-Hydroxy Diclofenac?
A1: The most prevalent and highly sensitive method for the quantification of 4'-Hydroxy Diclofenac in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers excellent selectivity and low detection limits, making it ideal for analyzing complex samples such as plasma and urine.[2][4]
Q2: What are the key considerations for sample preparation when analyzing 4'-Hydroxy Diclofenac?
A2: Proper sample preparation is crucial for accurate and sensitive detection. For plasma samples, a common and effective method is protein precipitation with acetonitrile.[2] To ensure the stability of the analyte, it is recommended to acidify the plasma and add an antioxidant like ascorbic acid.[2] For urine samples, a hydrolysis step is often necessary to release conjugated metabolites, followed by extraction.[4]
Q3: Can electrochemical sensors be used for 4'-Hydroxy Diclofenac detection?
A3: Yes, electrochemical sensors, particularly those modified with nanomaterials like multi-walled carbon nanotubes (MWCNTs) or graphene oxide, have been developed for the sensitive and selective detection of diclofenac and its metabolites.[5][6][7][8] These sensors offer advantages such as rapid analysis, cost-effectiveness, and potential for on-site applications.[5][8]
Q4: What is the primary enzyme responsible for the formation of 4'-Hydroxy Diclofenac?
A4: The primary enzyme responsible for the metabolism of diclofenac to 4'-Hydroxy Diclofenac is Cytochrome P450 2C9 (CYP2C9).[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 4'-Hydroxy Diclofenac using LC-MS/MS.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to promote protonation and enhance signal intensity in positive ion mode electrospray ionization (ESI).[1] |
| Inefficient Chromatographic Separation | Optimize the HPLC column and gradient. Using a core-shell particle column, such as a Kinetex Biphenyl, can lead to narrower peaks and increased MS sensitivity due to higher efficiency.[1] A polar-modified C18 column can also improve retention for polar analytes like 4'-Hydroxy Diclofenac.[1] |
| Matrix Effects | Implement a more rigorous sample clean-up procedure. Consider online sample preconcentration to trap and enrich the analyte, which can significantly improve the limit of quantification (LOQ). |
| Incorrect Mass Spectrometer Settings | Optimize the multiple reaction monitoring (MRM) transitions for 4'-Hydroxy Diclofenac. The transition m/z 314.15 > 231.15 is commonly used.[11] Ensure collision energy and other source parameters are optimized for maximum signal. |
Issue 2: Poor Peak Shape or Tailing
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column Stationary Phase | Add a small amount of a competing base to the mobile phase if not already present. Ensure the pH of the mobile phase is appropriate for the analyte's pKa. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Contaminated Guard or Analytical Column | Wash the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column. |
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature, for example, at 40 °C.[1] |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for 4'-Hydroxy Diclofenac using different analytical methods.
Table 1: LC-MS/MS Detection Limits
| Matrix | Method | LOQ | Reference |
| Mouse Plasma | LC-MS/MS | 10 ng/mL | [2] |
| Human Plasma | HPLC-ICP-QQQ (with preconcentration) | 5 µg/L (ppb) | |
| Human Urine | HPLC | 0.4 µg/mL | [4] |
Table 2: Electrochemical Sensor Detection Limits
| Sensor Type | Linear Range | LOD | Reference |
| MWCNTs-COOH/GCE | 2 to 15 µM | 0.1 µM | [5] |
| SPCE/MWCNTs-COOH | 0.1 to 10 nM | 0.028 nM | [5] |
| PHEN/GO/C/SPE | - | 1.53 nM | [7] |
| M-Chs NC/CPE | 0.025 to 4.0 µM | 0.092 nM | [12] |
Experimental Protocols
LC-MS/MS Method for 4'-Hydroxy Diclofenac in Plasma
This protocol is based on a validated method for the simultaneous determination of diclofenac and its metabolites.[2]
1. Sample Preparation:
-
To a 10 µL plasma sample, add an internal standard (e.g., D4-diclofenac).
-
Add acetic acid and ascorbic acid to stabilize the analytes.
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge the sample and transfer the supernatant.
-
Dilute the supernatant with an equal volume of water before injection.
2. Chromatographic Conditions:
-
Column: Polar embedded reversed-phase column.
-
Mobile Phase A: Water with formic acid and ammonium acetate.
-
Mobile Phase B: Methanol.
-
Gradient: A gradient elution program should be used to separate the analytes.
-
Flow Rate: As per column specifications.
-
Injection Volume: Appropriate for the system.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 4'-Hydroxy Diclofenac: m/z 314.15 → 231.15.[11]
Visualizations
Metabolic Pathway of Diclofenac
Caption: Metabolic conversion of Diclofenac to 4'-Hydroxy Diclofenac by the CYP2C9 enzyme.
LC-MS/MS Experimental Workflow
Caption: A typical workflow for the analysis of 4'-Hydroxy Diclofenac using LC-MS/MS.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Separation of Diclofenac and Its Metabolite | Phenomenex [phenomenex.com]
- 4. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanomaterials as catalysts for the sensitive and selective determination of diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 9. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Electrochemical Sensor Based on an Environmentally Friendly Synthesis of Magnetic Chitosan Nanocomposite Carbon Paste Electrode for the Determination of Diclofenac to Control Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce variability in bioanalytical assays for diclofenac metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in bioanalytical assays for diclofenac and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the bioanalysis of diclofenac and its metabolites?
Variability in the bioanalysis of diclofenac and its metabolites can arise from several factors throughout the analytical workflow. Key sources include:
-
Pre-analytical Variability: Sample handling and storage conditions can significantly impact the stability of diclofenac and its metabolites. Inconsistent procedures during sample collection, processing, and storage can introduce variability.
-
Matrix Effects: Endogenous components in biological matrices like plasma and urine can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement. This is a major cause of variability in LC-MS/MS assays.
-
Sample Preparation: Inefficient or inconsistent extraction of diclofenac and its metabolites from the biological matrix can lead to low and variable recovery. The choice of extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical.
-
Chromatographic Separation: Poor chromatographic resolution can lead to co-elution of metabolites or matrix components with the analytes of interest, affecting accuracy and precision.
-
Internal Standard Selection: An inappropriate internal standard (IS) that does not mimic the analytical behavior of the analytes can fail to compensate for variability in sample preparation and matrix effects.
-
Metabolic Variability: In humans, diclofenac is metabolized by the polymorphic enzyme CYP2C9 to its primary active metabolite, 4'-hydroxydiclofenac, as well as other hydroxylated metabolites.[1] Genetic variations in CYP2C9 can lead to significant inter-individual differences in metabolic rates, contributing to variability in metabolite concentrations.[1]
Q2: How can I minimize matrix effects in my LC-MS/MS assay for diclofenac metabolites?
Minimizing matrix effects is crucial for reducing variability and ensuring accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Implement a rigorous sample clean-up procedure to remove interfering endogenous components. While protein precipitation is a simple method, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) often provide cleaner extracts.
-
Chromatographic Separation: Optimize your chromatographic method to separate the analytes from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or selecting a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. Diclofenac-d4 is a commonly used internal standard.
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.
-
Dilution of the Sample: If the matrix effect is significant, diluting the sample with a suitable solvent can reduce the concentration of interfering components.
Q3: What are the key considerations for selecting an internal standard for diclofenac metabolite analysis?
The choice of an internal standard is critical for a robust bioanalytical method. Key considerations include:
-
Structural Similarity: The IS should be structurally similar to the analytes to ensure similar extraction and ionization behavior. For diclofenac and its metabolites, a stable isotope-labeled version of diclofenac (e.g., diclofenac-d4) is ideal.
-
Co-elution: The IS should ideally elute close to the analytes of interest without causing isobaric interference.
-
Stability: The IS must be stable throughout the entire analytical process.
-
No Endogenous Presence: The IS should not be naturally present in the biological samples being analyzed.
-
Similar Ionization Efficiency: The IS and analytes should have comparable ionization efficiencies in the mass spectrometer source.
Troubleshooting Guides
Issue 1: High Variability Between Replicates (%CV > 15%)
High coefficient of variation (%CV) between replicate measurements is a common issue that can compromise the reliability of your results.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of all solutions (sample, internal standard, extraction solvent).- Thoroughly vortex or mix samples at each step to ensure homogeneity.- If using LLE, ensure consistent shaking/mixing times and complete phase separation.- For SPE, ensure cartridges are conditioned and washed consistently and that the elution solvent volume is accurate. |
| Matrix Effects | - Evaluate matrix effects by comparing the response of an analyte in a post-extraction spiked sample to that of a neat solution.[2]- Improve sample clean-up using a more rigorous extraction method (e.g., switch from protein precipitation to SPE).- Optimize chromatography to separate analytes from interfering matrix components. |
| Internal Standard Issues | - Verify the concentration and stability of the IS stock and working solutions.- Ensure the IS is added consistently to all samples, calibrators, and QCs.- If not using a SIL-IS, consider its appropriateness and potential for differential matrix effects. |
| Instrument Instability | - Check for fluctuations in the LC pump pressure and ensure a stable spray in the MS source.- Clean the MS source components (e.g., capillary, cone) as they can become contaminated over time.- Perform a system suitability test before running the sample batch to ensure the instrument is performing optimally. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can negatively impact integration and, consequently, the accuracy and precision of quantification.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Flush the column with a strong solvent to remove any adsorbed contaminants.- If the problem persists, consider replacing the column. A guard column can help extend the life of the analytical column. |
| Inappropriate Mobile Phase pH | - The pH of the mobile phase can affect the ionization state of diclofenac and its metabolites, which are acidic compounds. Ensure the mobile phase pH is appropriate for the chosen column and analytes to maintain a consistent charge state. |
| Sample Solvent Incompatibility | - The solvent used to reconstitute the final extract should be similar in composition and strength to the initial mobile phase to prevent peak distortion. |
| Column Overload | - Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample if necessary. |
| Extra-Column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Issue 3: Low Analyte Recovery
Low and inconsistent recovery can lead to poor sensitivity and high variability.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Extraction | - Protein Precipitation: Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is sufficient (typically 3:1 or 4:1) for complete protein removal.- Liquid-Liquid Extraction: Optimize the pH of the aqueous phase to ensure the analytes are in a non-ionized state for efficient partitioning into the organic solvent. Experiment with different organic solvents to find the one with the best extraction efficiency.- Solid-Phase Extraction: Ensure the chosen SPE sorbent has the appropriate chemistry (e.g., reversed-phase, ion-exchange) to retain and elute the analytes effectively. Optimize the wash and elution solvent compositions and volumes. |
| Analyte Instability | - Diclofenac and its metabolites can be susceptible to degradation. Investigate the stability of the analytes under the conditions of your sample preparation procedure (e.g., temperature, pH, light exposure). Consider performing the extraction at a lower temperature or in the dark. |
| Incomplete Reconstitution | - After evaporating the extraction solvent, ensure the residue is completely redissolved in the reconstitution solvent by vortexing or sonication. |
Data Presentation
Table 1: Representative Quantitative Data for Diclofenac Bioanalytical Methods
| Parameter | Method 1 (UPLC-MS/MS)[2] | Method 2 (GC-MS)[3] | Method 3 (HPLC) |
| Linearity Range | Not Specified | 0.25–50 ng/mL | 0.2 to 40 µg/mL |
| Lower Limit of Quantification (LLOQ) | Not Specified | 0.25 ng/mL | 0.4 µg/mL |
| Precision (Intra-day %CV) | < 15% | < 9% | < 7% |
| Precision (Inter-day %CV) | < 15% | < 9% | < 7% |
| Accuracy | 85-115% | Not Specified | Good |
| Extraction Recovery | Acceptable | 89-95% | > 75% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline and may require optimization.
-
To a 100 µL aliquot of plasma sample, add 25 µL of internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Diclofenac and Metabolites
These are example parameters and should be optimized for your specific instrument and application.
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate diclofenac and its metabolites (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is common for diclofenac)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Diclofenac: e.g., m/z 294 -> 250
-
4'-hydroxydiclofenac: e.g., m/z 310 -> 266
-
Diclofenac-d4 (IS): e.g., m/z 298 -> 254
-
Visualizations
Caption: A generalized experimental workflow for the bioanalysis of diclofenac metabolites.
Caption: A troubleshooting guide for high variability in bioanalytical assays.
References
- 1. ClinPGx [clinpgx.org]
- 2. Quantitation of Diclofenac, Tolbutamide, and Warfarin as Typical CYP2C9 Substrates in Rat Plasma by UPLC-MS/MS and Its Application to Evaluate Linderane-Mediated Herb-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of 4'-Hydroxy Diclofenac-13C6
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 4'-Hydroxy Diclofenac-13C6. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and stability of this compound. Recommendations vary for the solid compound and when in solution.
Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Recommended for long-term storage.[1][2][3][4] |
| Solid (Powder) | 4°C | Up to 2 years | Suitable for shorter-term storage.[1] |
| In Solvent | -80°C | Up to 6 months | Provides the best stability in solution.[1][5] |
| In Solvent | -20°C | Up to 1 month | Suitable for short-term solution storage.[1][5] |
It is also recommended to protect the compound from bright light.[6] For aqueous solutions, it is advised not to store them for more than one day.[4]
Q2: What is the primary application of this compound?
A2: this compound is primarily used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS assays.[2][7] It is specifically used for the quantitative analysis of 4'-hydroxydiclofenac, the main metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[8][9][10] This is particularly relevant in studies of drug metabolism, especially those investigating the activity of the cytochrome P450 enzyme CYP2C9, which is responsible for the 4'-hydroxylation of diclofenac.[1][8][10][11][12]
Q3: In which solvents can this compound be dissolved?
A3: this compound is soluble in organic solvents such as acetonitrile (ACN), methanol (MeOH), ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][4] The solubility in ethanol, DMSO, and DMF is approximately 30 mg/mL.[4] For use, it is often dissolved in ACN or MeOH to a concentration of 1 mM.[2]
Q4: What are the general safety precautions for handling this compound?
A4: While stable isotopes like 13C are not radioactive, it is essential to follow good laboratory practices.[13][14] This compound should be considered hazardous until fully characterized.[4] Always refer to the Safety Data Sheet (SDS) for complete safety information.[2] General precautions include:
-
Avoiding contact with skin and eyes.
-
Preventing the formation of dust and aerosols.
-
Using appropriate personal protective equipment (PPE), such as gloves and safety glasses.[13]
-
Handling in a well-ventilated area.
-
Washing hands thoroughly after handling.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard (IS) Response in LC-MS/MS Analysis
Q: My this compound internal standard signal is showing significant variability across my sample batch. What could be the cause and how can I fix it?
A: Inconsistent IS response is a common issue in LC-MS/MS analysis and can stem from several factors.[7][15][16] Here is a systematic approach to troubleshoot the problem:
-
Sample Preparation and Extraction:
-
Inconsistent Pipetting: Ensure your pipettes are calibrated and that you are using consistent technique when adding the IS to each sample.
-
Poor Mixing: Vortex each sample thoroughly after adding the IS to ensure it is homogenously distributed within the matrix.[7]
-
Variable Extraction Recovery: The IS is designed to mimic the analyte's behavior during sample preparation. If the extraction procedure is not robust, both the analyte and IS can be affected, but not always to the same degree. Re-evaluate your extraction protocol for consistency.
-
-
Instrument Performance:
-
Injector Variability: An inconsistent injection volume can lead to variable IS signals. Run a series of injections of a standard solution to check the reproducibility of your autosampler.
-
Mass Spectrometer Instability: The sensitivity of the mass spectrometer can drift over the course of a run.[15] This is a key reason for using an IS. If the IS is drifting but the analyte-to-IS ratio for your quality controls (QCs) remains consistent, the IS is performing its function correctly.
-
-
Matrix Effects:
-
Ion Suppression or Enhancement: Co-eluting compounds from the biological matrix can interfere with the ionization of the IS in the mass spectrometer source.[17] Because this compound is a stable isotope-labeled standard, it should co-elute with the unlabeled analyte and experience very similar matrix effects.[18][19] However, significant differences in matrix composition between samples can still cause variability. Consider improving your sample cleanup or chromatographic separation to reduce matrix effects.
-
Caption: Decision tree for troubleshooting inconsistent internal standard signals.
Issue 2: Poor Peak Shape or Splitting for this compound
Q: The chromatographic peak for my this compound is broad, tailing, or split. What should I do?
A: Poor peak shape can compromise the accuracy and precision of your quantification.
-
Chromatographic Conditions:
-
Column Overload: Injecting too high a concentration of the IS can lead to peak fronting. Try reducing the concentration of your IS working solution.
-
Column Degradation: The stationary phase of your LC column can degrade over time. Try replacing the column with a new one.
-
Inappropriate Mobile Phase: Ensure the pH and organic composition of your mobile phase are suitable for 4'-hydroxydiclofenac. Also, check that your sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
-
-
Sample Preparation:
-
Particulates: Incompletely clarified samples can clog the column frit. Ensure your samples are properly centrifuged or filtered before injection.
-
Issue 3: Presence of Unlabeled 4'-Hydroxydiclofenac Signal in the IS Channel
Q: I am detecting a signal for the unlabeled analyte at the mass transition for my 13C6-labeled internal standard. Why is this happening?
A: This phenomenon, known as crosstalk or cross-contribution, can occur and should be investigated.[17]
-
Isotopic Purity of the IS: While generally high, the 13C6-labeled standard may contain a very small percentage of the unlabeled (M+0) compound.[20] Check the certificate of analysis for the isotopic purity.
-
Natural Isotope Abundance of the Analyte: The unlabeled 4'-hydroxydiclofenac will have a natural abundance of 13C isotopes, which can result in a small M+6 peak that might interfere with the IS signal, although this is less likely to be significant for a +6 mass shift.
-
High Analyte Concentration: If the concentration of the unlabeled analyte in a sample is extremely high, its natural isotopic peaks (e.g., M+1, M+2) might be intense enough to cause some interference in the IS channel, depending on the mass spectrometer's resolution.
To manage this, you can analyze a high-concentration standard of the unlabeled analyte and check for any response in the IS mass transition window. If significant, you may need to adjust your data processing to account for this contribution.
Experimental Protocols
Protocol: Quantification of 4'-Hydroxydiclofenac in Human Liver Microsome (HLM) Incubations using this compound
This protocol describes a typical in vitro experiment to measure the formation of 4'-hydroxydiclofenac from diclofenac in HLMs, using this compound as an internal standard.
1. Preparation of Reagents:
-
Diclofenac Stock Solution: Prepare a 100 mM stock solution of diclofenac in DMSO.
-
This compound (IS) Working Solution: Prepare a 1 µM working solution in acetonitrile (ACN).
-
HLM Suspension: Dilute pooled human liver microsomes to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Quenching Solution: Acetonitrile containing the 1 µM IS working solution.
2. Incubation Procedure:
-
Pre-warm the HLM suspension and NRS solution to 37°C.
-
In a microcentrifuge tube, add the HLM suspension.
-
Add the diclofenac stock solution to the HLM suspension to achieve the desired final substrate concentration (e.g., 10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C in a shaking water bath.
-
Terminate the reaction by adding 2 volumes of ice-cold quenching solution (ACN with 1 µM this compound).
3. Sample Processing:
-
Vortex the terminated reaction mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
4. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to separate 4'-hydroxydiclofenac from other components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
4'-hydroxydiclofenac transition: Monitor the specific precursor to product ion transition.
-
This compound transition: Monitor the corresponding transition for the internal standard (precursor ion will be M+6).
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve using standards of known 4'-hydroxydiclofenac concentrations prepared in the same matrix and plotted against their peak area ratios.
-
Determine the concentration of 4'-hydroxydiclofenac in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantifying 4'-hydroxydiclofenac formation.
Signaling Pathways
Diclofenac is metabolized primarily in the liver. The major metabolic pathway involves hydroxylation, catalyzed by cytochrome P450 enzymes, with CYP2C9 being the principal enzyme responsible for the formation of 4'-hydroxydiclofenac.[8][9][10]
Caption: Primary metabolic pathway of diclofenac to 4'-hydroxydiclofenac.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dls.com [dls.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. moravek.com [moravek.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial oxidative metabolism of diclofenac: production of 4'-hydroxydiclofenac using Epiccocum nigrum IMI354292 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 14. unols.org [unols.org]
- 15. nebiolab.com [nebiolab.com]
- 16. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]
- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. ukisotope.com [ukisotope.com]
- 19. foodriskmanagement.com [foodriskmanagement.com]
- 20. 4’-Hydroxy Diclofenac-13C6 (Contain 3% unlabeled) [lgcstandards.com]
Impact of mobile phase composition on 4'-Hydroxy Diclofenac ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Hydroxy Diclofenac. The following information addresses common issues related to the impact of mobile phase composition on its ionization during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 4'-Hydroxy Diclofenac and why is it important for mobile phase selection?
A1: The predicted acidic pKa of 4'-Hydroxy Diclofenac is approximately 4.17. This is a critical parameter as it indicates that the compound is a weak acid. The ionization state of 4'-Hydroxy Diclofenac, and therefore its retention and response in reversed-phase chromatography, is highly dependent on the pH of the mobile phase. To ensure consistent retention and good peak shape, it is recommended to maintain the mobile phase pH at least 1.5 to 2 pH units away from the pKa.
Q2: How does the pH of the mobile phase affect the ionization and retention of 4'-Hydroxy Diclofenac?
A2: The pH of the mobile phase directly influences the ionization state of the carboxylic acid group on 4'-Hydroxy Diclofenac.
-
At a pH below its pKa (e.g., pH < 2.5) , 4'-Hydroxy Diclofenac will be predominantly in its neutral, non-ionized form. This leads to increased hydrophobicity and stronger retention on a reversed-phase column, resulting in longer retention times.
-
At a pH above its pKa (e.g., pH > 6) , the carboxylic acid group will be deprotonated, and the molecule will carry a negative charge. In this ionized state, it is more polar and will have weaker interactions with the stationary phase, leading to earlier elution (shorter retention times).
For reproducible results, it is crucial to buffer the mobile phase to maintain a consistent pH.
Q3: Which organic solvent, acetonitrile or methanol, is better for the analysis of 4'-Hydroxy Diclofenac?
A3: Both acetonitrile and methanol can be used as the organic modifier in the mobile phase for the analysis of 4'-Hydroxy Diclofenac. The choice depends on the specific requirements of the method.
-
Acetonitrile often provides better peak shapes and lower backpressure. It can also lead to better ionization efficiency in electrospray ionization (ESI) mass spectrometry for some compounds.[1]
-
Methanol is a protic solvent and can offer different selectivity compared to acetonitrile. It may also improve peak shape for some acidic compounds due to its hydrogen bonding capabilities.[2]
The optimal solvent should be determined empirically during method development by comparing the resulting chromatography and signal intensity.
Q4: What are common mobile phase additives used for the analysis of 4'-Hydroxy Diclofenac and what are their functions?
A4: Common mobile phase additives for the analysis of acidic compounds like 4'-Hydroxy Diclofenac include:
-
Formic acid (0.1%) : This is a widely used additive that lowers the mobile phase pH to around 2.7. At this pH, 4'-Hydroxy Diclofenac is in its non-ionized form, which promotes retention and can lead to better peak shapes in reversed-phase chromatography. It is also volatile, making it compatible with mass spectrometry detection.[3]
-
Ammonium formate or ammonium acetate : These are buffer salts that can be used to control the mobile phase pH at a specific value. They are also volatile and suitable for LC-MS applications.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the acidic analyte and the silica stationary phase. | - Lower the mobile phase pH by adding 0.1% formic acid to ensure the analyte is in its neutral form.- Use a column with end-capping or a hybrid particle technology to minimize silanol interactions.- Consider using methanol as the organic modifier, as it can sometimes reduce tailing for acidic compounds.[2] |
| Low Signal Intensity / Poor Ionization | Suboptimal mobile phase composition for electrospray ionization (ESI). The ionization efficiency of 4'-Hydroxy Diclofenac can be sensitive to mobile phase pH and organic solvent content. | - Optimize the mobile phase pH. For negative ion mode ESI, a slightly higher pH (closer to the pKa, but still providing retention) might enhance deprotonation and signal. However, for positive ion mode, a lower pH is generally preferred.- Evaluate both acetonitrile and methanol as the organic modifier, as one may provide better ionization efficiency for your specific source conditions.[1][4]- Ensure proper nebulization by optimizing gas flows and temperatures in the MS source. |
| Variable Retention Times | Fluctuation in mobile phase composition or temperature. The retention of ionizable compounds like 4'-Hydroxy Diclofenac is very sensitive to small changes in pH. | - Ensure the mobile phase is adequately buffered to maintain a stable pH.- Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[5][6]- Premix the mobile phase components to avoid variations from online mixing. |
| Co-elution with Diclofenac or other metabolites | Insufficient chromatographic resolution. | - Adjust the gradient profile (if using gradient elution) to better separate the compounds.- Modify the mobile phase composition. Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[7]- Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different retention mechanisms. |
Data Presentation
Table 1: Effect of Flow Rate on 4'-Hydroxy Diclofenac Retention Time and Peak Area [6]
| Flow Rate (mL/min) | Retention Time (min) | Average Peak Area (µV*s) |
| 0.8 | 8.341 | 236,123.50 |
| 1.0 | 6.673 | 235,636.30 |
| 1.2 | 5.561 | 234,987.40 |
Table 2: Effect of Column Temperature on 4'-Hydroxy Diclofenac Retention Time and Peak Area [5][6]
| Temperature (°C) | Retention Time (min) | Average Peak Area (µV*s) |
| 25 | 7.123 | 235,890.10 |
| 30 | 6.673 | 235,636.30 |
| 35 | 6.234 | 235,112.80 |
Experimental Protocols
Method for HPLC-UV Analysis of 4'-Hydroxy Diclofenac [5][6]
-
Column: SUPELCO C18 (25 cm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution consisting of 0.1% formic acid in water (A), methanol (B), and acetonitrile (C).
-
Gradient Program:
-
0–3 min: 50% A, 15% B, 35% C
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 282 nm
-
Injection Volume: 20 µL
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chromtech.com [chromtech.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes [mdpi.com]
- 6. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu SOPS [shimadzu.com.au]
Technical Support Center: Analysis of 4'-Hydroxy Diclofenac and its 13C6-label by MRM
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of optimal Multiple Reaction Monitoring (MRM) transitions for the analysis of 4'-Hydroxy Diclofenac and its 13C6-labeled internal standard using tandem mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for 4'-Hydroxy Diclofenac?
A1: Based on published data, the following MRM transitions are recommended for the detection of 4'-Hydroxy Diclofenac. These transitions have been shown to provide good sensitivity and specificity.
Q2: I have the 13C6-labeled internal standard for 4'-Hydroxy Diclofenac. What MRM transitions should I use?
A2: Specific, universally optimized MRM transitions for 4'-Hydroxy Diclofenac-13C6 are not always published as they can be instrument-dependent. However, the precursor ion can be predicted, and the product ions are expected to be similar to the unlabeled compound with a +6 Dalton (Da) mass shift if the fragmentation does not involve the loss of the labeled carbon atoms. It is crucial to experimentally determine and optimize the transitions for your specific instrument and conditions. The experimental protocol section below provides a detailed guide for this process.
Q3: What are the expected precursor ions for 4'-Hydroxy Diclofenac and its 13C6-label?
A3: The expected precursor ions will depend on the ionization mode used. In negative ion mode, you will typically observe the [M-H]⁻ ion, while in positive ion mode, the [M+H]⁺ ion is common.
Q4: How do I optimize the collision energy for my MRM transitions?
A4: Collision energy is a critical parameter that needs to be optimized for each MRM transition to ensure the most efficient fragmentation and highest signal intensity. The experimental protocol section below outlines a systematic approach to optimizing collision energy.
Recommended MRM Transitions
The following tables summarize the recommended starting MRM transitions for 4'-Hydroxy Diclofenac and the predicted transitions for its 13C6-labeled internal standard.
Table 1: Recommended MRM Transitions for 4'-Hydroxy Diclofenac
| Ionization Mode | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Notes |
| Negative | 310.0 | 230.0 | -13 V | Quantifier ion[1] |
| Negative | 310.0 | 194.0 | -13 V | Qualifier ion[1] |
| Positive | 312.1 | 231.1 | Not Specified | [M+H]⁺ adduct |
Table 2: Predicted MRM Transitions for this compound
| Ionization Mode | Predicted Precursor Ion (Q1) | Predicted Product Ion (Q3) | Starting Collision Energy (CE) | Notes |
| Negative | 316.0 | 236.0 | -13 V | Predicted based on a +6 Da shift. Requires experimental optimization. |
| Negative | 316.0 | 200.0 | -13 V | Predicted based on a +6 Da shift. Requires experimental optimization. |
| Positive | 318.1 | 237.1 | Not Specified | Predicted based on a +6 Da shift. Requires experimental optimization. |
Experimental Protocols
This section provides a detailed methodology for the optimization of MRM transitions for 4'-Hydroxy Diclofenac and its 13C6-labeled internal standard.
Objective:
To determine the optimal precursor-to-product ion transitions and collision energies for 4'-Hydroxy Diclofenac and its 13C6-labeled internal standard for sensitive and specific quantification by LC-MS/MS.
Materials:
-
4'-Hydroxy Diclofenac analytical standard
-
This compound analytical standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
Instrumentation:
-
Liquid chromatography system
-
Tandem mass spectrometer capable of MRM analysis
Methodology:
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 4'-Hydroxy Diclofenac and this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions at a concentration of 1 µg/mL in 50:50 methanol:water.
2. Infusion and Precursor Ion Identification:
-
Infuse the 1 µg/mL working solution of each compound separately into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in both positive and negative ionization modes to identify the most abundant precursor ion (typically [M+H]⁺ or [M-H]⁻).
3. Product Ion Scan and Transition Selection:
-
Perform a product ion scan for the selected precursor ion of each compound.
-
Infuse the working solution and set the mass spectrometer to fragment the precursor ion identified in the previous step.
-
Acquire a full scan of the resulting product ions.
-
Select the two to three most intense and specific product ions for each compound to be used as MRM transitions. One transition will be used for quantification (quantifier) and the others for confirmation (qualifiers).
4. Collision Energy Optimization:
-
For each selected MRM transition, optimize the collision energy to maximize the product ion signal.
-
Set up an experiment where the collision energy is ramped over a range of values (e.g., from 5 to 40 V in 2 V increments) while infusing the working solution.
-
Monitor the intensity of the product ion at each collision energy value.
-
Plot the product ion intensity as a function of collision energy to determine the optimal value that yields the highest signal.
5. Final MRM Method:
-
Create a new MRM method in your instrument control software using the optimized transitions and collision energies for both 4'-Hydroxy Diclofenac and its 13C6-labeled internal standard.
Troubleshooting Guide
Issue: Low or no signal for the analyte or internal standard.
-
Possible Cause: Incorrect precursor ion selection.
-
Solution: Re-infuse the compound and carefully check the full scan mass spectrum for the most abundant ion. Consider the possibility of adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺).
-
-
Possible Cause: Suboptimal collision energy.
-
Solution: Re-run the collision energy optimization experiment over a wider range of energies.
-
-
Possible Cause: Poor ionization efficiency.
-
Solution: Adjust the mobile phase composition (e.g., change the pH with formic acid or ammonium hydroxide) to improve ionization.
-
-
Possible Cause: Instrument source is dirty.
-
Solution: Clean the mass spectrometer's ion source according to the manufacturer's instructions.
-
Issue: High background noise or interfering peaks.
-
Possible Cause: Non-specific product ions selected.
-
Solution: Review the product ion scan data and select more specific, higher mass-to-charge ratio (m/z) product ions if available.
-
-
Possible Cause: Matrix effects from the sample.
-
Solution: Improve sample preparation to remove interfering matrix components. Ensure chromatographic separation of the analyte from co-eluting matrix components.
-
-
Possible Cause: Contamination of the LC-MS system.
-
Solution: Flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water) to remove any contaminants.
-
Issue: Inconsistent peak areas or poor reproducibility.
-
Possible Cause: Unstable spray in the ion source.
-
Solution: Check the spray needle position and ensure a stable spray is being generated. Clean or replace the spray needle if necessary.
-
-
Possible Cause: Fluctuations in LC pump flow rate.
-
Solution: Purge the LC pumps and ensure there are no air bubbles in the solvent lines.
-
-
Possible Cause: The internal standard is not co-eluting with the analyte.
-
Solution: A stable isotope-labeled internal standard should co-elute with the analyte. If it does not, investigate the chromatographic conditions.
-
Visualizations
Caption: Experimental workflow for MRM transition optimization.
Caption: Logical relationships in troubleshooting common MRM issues.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of 4'-Hydroxy Diclofenac Using a ¹³C₆ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 4'-Hydroxy Diclofenac, a primary metabolite of the widely used non-steroidal anti-inflammatory drug, Diclofenac. The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, specifically 4'-Hydroxy Diclofenac-¹³C₆. For comparative purposes, a well-established method using a deuterated internal standard (4'-Hydroxy Diclofenac-d₄) is also presented.
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a key strategy for minimizing matrix effects and improving the accuracy and precision of bioanalytical methods. This is particularly crucial in complex biological matrices such as plasma.
Experimental Protocols
A detailed experimental protocol for the analysis of 4'-Hydroxy Diclofenac is outlined below. This protocol is based on established methods for Diclofenac and its metabolites, incorporating best practices for bioanalytical method validation.
Sample Preparation: A simple and efficient protein precipitation method is employed for the extraction of 4'-Hydroxy Diclofenac from human plasma.
-
An aliquot of 200 µL of human plasma is mixed with 50 µL of the internal standard solution (either 4'-Hydroxy Diclofenac-¹³C₆ or an alternative standard).
-
Protein precipitation is induced by the addition of 600 µL of acetonitrile.
-
The mixture is vortexed thoroughly and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography: Chromatographic separation is achieved using a reversed-phase C18 column.
-
Column: Core-shell C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the key validation parameters for the bioanalytical method of 4'-Hydroxy Diclofenac using a ¹³C₆ internal standard compared to a method utilizing a deuterated (d₄) internal standard.
Table 1: Mass Spectrometry Parameters
| Parameter | 4'-Hydroxy Diclofenac with ¹³C₆-IS (Proposed) | 4'-Hydroxy Diclofenac with d₄-IS |
| Ionization Mode | ESI Positive or Negative | ESI Positive |
| Precursor Ion (m/z) | 310.0 | 310.0 |
| Product Ion (m/z) | 230.0 | 264.0 |
| Internal Standard | 4'-Hydroxy Diclofenac-¹³C₆ | 4'-Hydroxy Diclofenac-d₄ |
| IS Precursor Ion (m/z) | 316.0 | 314.0 |
| IS Product Ion (m/z) | 236.0 | 268.0 |
Table 2: Method Validation Summary
| Validation Parameter | Method with ¹³C₆-IS (Projected Performance) | Method with d₄-IS |
| Linearity Range | 10 - 5000 ng/mL | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| Accuracy | 90 - 110% | 90 - 108% |
| Precision (CV%) | < 15% | Within-day: ≤ 10%, Between-day: ≤ 13% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |
| Recovery | > 85% | Not Reported |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalytical method validation.
Caption: Logical relationship of internal standard choice on method performance.
A Head-to-Head Comparison: 4'-Hydroxy Diclofenac-13C6 versus Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in quantitative bioanalysis, the choice of internal standard is paramount. This guide provides an objective comparison of 4'-Hydroxy Diclofenac-13C6 and commonly used deuterated internal standards, supported by experimental data and detailed protocols.
In the landscape of drug metabolism and pharmacokinetic studies, stable isotope-labeled internal standards are indispensable for correcting variability in sample preparation and analysis. While both carbon-13 (¹³C) and deuterium (²H or D) labeled standards are widely used, their inherent physicochemical properties can significantly impact assay performance. This guide delves into a detailed comparison to inform the selection of the most appropriate internal standard for the analysis of diclofenac and its metabolites.
The Critical Difference: Isotopic Effects and Chromatographic Behavior
The primary advantage of ¹³C-labeled internal standards, such as this compound, lies in their closer chemical and physical resemblance to the unlabeled analyte.[1][2] The substitution of ¹²C with ¹³C results in a minimal change in molecular weight and structure, leading to nearly identical chromatographic retention times and ionization efficiencies.[1] This co-elution is crucial for effectively compensating for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays.[3]
Deuterated internal standards, on the other hand, can exhibit a phenomenon known as the "isotope effect." The replacement of hydrogen with the heavier deuterium atom can alter the compound's polarity and lead to a slight shift in retention time compared to the native analyte.[1][2] This chromatographic separation, even if minimal, can expose the analyte and the internal standard to different matrix components as they elute from the analytical column, potentially leading to differential ion suppression or enhancement and compromising the accuracy of quantification.
Performance Data: A Comparative Overview
While a direct head-to-head study comparing this compound and a deuterated counterpart for the analysis of 4'-hydroxy diclofenac was not available in the reviewed literature, we can extrapolate from studies on the parent drug, diclofenac, using different stable isotope-labeled internal standards. The following tables summarize key performance parameters from validated bioanalytical methods.
Table 1: Bioanalytical Method Performance with ¹³C-Labeled Internal Standard (Diclofenac acetophenyl ring-¹³C6)
| Parameter | Result | Reference |
| Linearity Range | 3.9 - 1194 ng/mL | [3] |
| Correlation Coefficient (r²) | ≥ 0.999 | [3] |
| Intra-day Precision (%CV) | Not explicitly stated, but method met EMEA guidelines | [3] |
| Inter-day Precision (%CV) | Not explicitly stated, but method met EMEA guidelines | [3] |
| Accuracy | Not explicitly stated, but method met EMEA guidelines | [3] |
| Key Observation | The ¹³C-labeled internal standard co-eluted with the analyte, minimizing the matrix effect. | [3] |
Table 2: Bioanalytical Method Performance with Deuterated Internal Standard (Diclofenac-d4)
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.997 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [4] |
| Intra-day Precision (%RSD) | 0.3% - 14.6% | [4] |
| Inter-day Precision (%RSD) | 0.3% - 14.6% | [4] |
| Accuracy | Within ± 15% | [4] |
| Recovery | 72.0% - 102.2% | [4] |
| Matrix Effect | 2.2% - 28.0% | [4] |
Experimental Protocols
To provide a practical context to the data presented, the following are summaries of the experimental methodologies employed in the cited studies.
Protocol 1: LC-MS/MS Analysis of Diclofenac using ¹³C-Labeled Internal Standard[3]
-
Sample Preparation: A simple protein precipitation method was used.
-
Chromatography: A core/shell C18 analytical column (50x2.1 mm, 2.6 Å) was used with a mobile phase consisting of 52.5% acetonitrile and 47.5% water.
-
Mass Spectrometry: An Agilent 6410 triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode was used for detection.
Protocol 2: UHPLC-MS/MS Analysis of Diclofenac using Deuterated Internal Standard[5]
-
Sample Preparation: Liquid-liquid extraction was performed on postmortem samples.
-
Chromatography: A C18 column was used with gradient elution.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer (Shimadzu 8060) with ESI in positive multiple reaction monitoring (MRM) mode was used.
Visualizing the Rationale: Metabolic Pathway and Analytical Workflow
To further illustrate the context of this comparison, the following diagrams depict the metabolic pathway of diclofenac and a general experimental workflow for its bioanalysis.
Caption: Metabolic pathway of Diclofenac.
Caption: General bioanalytical workflow.
Conclusion and Recommendation
Based on the available evidence and fundamental principles of analytical chemistry, This compound is the superior choice for an internal standard in the bioanalysis of 4'-hydroxy diclofenac and related compounds. Its key advantages include:
-
Co-elution with the analyte: This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.[3]
-
Reduced isotopic effects: The minimal structural and polarity differences between the ¹³C-labeled standard and the native analyte prevent chromatographic shifts that can be observed with deuterated standards.[1][2]
-
Enhanced reliability: The use of a ¹³C-labeled internal standard provides greater confidence in the bioanalytical data, which is critical for regulatory submissions and pivotal clinical studies.
While deuterated internal standards can provide acceptable results, the potential for chromatographic separation and differential matrix effects introduces a level of uncertainty that can be mitigated by using a ¹³C-labeled analog. For researchers striving for the highest quality data in their drug development programs, the investment in a ¹³C-labeled internal standard like this compound is a scientifically sound decision.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of 4'-Hydroxy Diclofenac
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 4'-Hydroxy Diclofenac, a primary metabolite of the widely used non-steroidal anti-inflammatory drug, Diclofenac.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism, offering an objective look at the performance of these two analytical techniques, supported by experimental data from published studies.
Experimental Protocols
A critical aspect of any analytical method is the experimental protocol. The following sections detail the methodologies for both HPLC and LC-MS/MS analysis of 4'-Hydroxy Diclofenac.
HPLC-UV Method
The HPLC-UV method is a robust and widely accessible technique for the quantification of 4'-Hydroxy Diclofenac. The following protocol is based on a validated method for its determination in rat liver microsomes.[2]
Sample Preparation: Samples are prepared by protein precipitation. For in vitro samples from rat liver microsomes, the reaction is typically stopped with a cold organic solvent like acetonitrile.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., SUPELCO C18, 25 cm × 4.6 mm, 5 µm particle size) is commonly used.[3][4]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A), acetonitrile (B), and methanol (C) can be employed.[3][4]
-
Column Temperature: The separation is typically performed at a controlled temperature, for instance, 30 °C.[4][5]
-
Detection: UV detection is carried out at a wavelength of 282 nm.[2][4][6]
LC-MS/MS Method
LC-MS/MS offers enhanced selectivity and sensitivity for the analysis of 4'-Hydroxy Diclofenac, particularly in complex biological matrices. The protocol outlined below is suitable for the determination of 4'-Hydroxy Diclofenac in plasma.[7]
Sample Preparation: A simple protein precipitation method is often employed. For plasma samples, this can be achieved by adding acetonitrile to a small sample volume (e.g., 10 µL), followed by centrifugation to remove precipitated proteins.[7] The supernatant can then be diluted and injected into the LC-MS/MS system.[7]
Chromatographic Conditions:
-
Column: A polar-embedded reversed-phase column is a suitable choice.[7] Another option is a Luna Omega 1.6 µm Polar C18 column (50 x 2.1 mm).[1]
-
Mobile Phase: Gradient elution with a mobile phase consisting of formic acid and ammonium acetate in a water-methanol mixture is effective.[7] An alternative is 0.1% Formic Acid in water (A) and 0.1% Formic Acid in acetonitrile (B).[1]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[1]
-
Column Temperature: A column temperature of 40 °C is often used.[1]
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[7]
-
Detection: The analytes are quantified using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7] The MRM transition for 4'-hydroxydiclofenac is m/z 314.15 > 231.15.[8]
Performance Comparison
The performance of an analytical method is evaluated based on several key parameters, including linearity, sensitivity, precision, and accuracy. The following table summarizes these parameters for the HPLC and LC-MS/MS methods for the analysis of 4'-Hydroxy Diclofenac.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.2 to 40 µg/mL (in urine)[9] | 10 to 5000 ng/mL (in mouse plasma)[7] |
| Limit of Quantification (LOQ) | 0.4 µg/mL (in urine)[9] | 10 ng/mL (in mouse plasma)[7] |
| Intra-day Precision (%RSD) | <15%[2][6] | ≤ 10%[7] |
| Inter-day Precision (%RSD) | <15%[2][6] | ≤ 13%[7] |
| Accuracy | 80-120%[2][6] | 90-108%[7] |
| Recovery | 75-85% (for metabolites)[9] | Not explicitly stated, but the simple sample preparation suggests good recovery. |
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: A general workflow for the cross-validation of two analytical methods.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Development and Validation of an HPLC-UV Method for the Quantification of 4'-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4'-Hydroxy Diclofenac: Navigating Inter-Laboratory Variability
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for reliable pharmacokinetic and toxicological assessments. This guide provides a comparative analysis of common analytical methods for measuring 4'-Hydroxy Diclofenac, a primary metabolite of the widely used non-steroidal anti-inflammatory drug, Diclofenac. By examining the reported performance data from various single-laboratory validation studies, this document aims to shed light on potential sources of inter-laboratory variability and guide researchers in selecting and validating appropriate analytical methodologies.
Comparative Analysis of Analytical Methods
The choice of analytical methodology can significantly influence the precision and accuracy of 4'-Hydroxy Diclofenac quantification. The following table summarizes the performance characteristics of different methods as reported in various studies. This data highlights the expected performance of each method and can help researchers anticipate potential discrepancies when comparing data across different laboratories.
| Analytical Method | Matrix | Concentration Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| HPLC-UV | Rat Liver Microsomes | 10 - 60 µM | <15% | <15% | 80 - 120% | [2][3] |
| LC-MS/MS | Mouse Plasma | 10 - 5000 ng/mL | ≤ 10% | ≤ 13% | 90 - 108% | [4] |
| RP-HPLC-ICP-QQQ | Human Plasma | 0.005 - 0.05 mg/L (Cl) | < 4% | < 4% | 90 - 100% | |
| LC-MS/MS | Human Jejunal Microsomes | 1 - 200 nmol/L | Not Reported | Not Reported | Not Reported | [5] |
| HPLC | Human Urine | 0.2 - 40 µg/mL | Not Reported | Not Reported | 75 - 85% | [6] |
| GC-MS | Human Plasma | 0.25 - 50 ng/mL | < 9% | < 9% | 89 - 95% | [7][8] |
Key Observations:
-
LC-MS/MS and RP-HPLC-ICP-QQQ methods generally demonstrate higher precision (lower %RSD) and accuracy compared to HPLC-UV and traditional HPLC methods. This is expected due to the higher selectivity and sensitivity of mass spectrometric detection.[4]
-
The matrix in which the analyte is being quantified can impact performance. For instance, the recovery reported for human urine was slightly lower than that for plasma or microsomes.[6]
-
Different studies report precision and accuracy over varying concentration ranges. When comparing data between laboratories, it is crucial to consider the concentrations being measured.
Experimental Protocols
To facilitate methodological comparison and adoption, detailed experimental protocols for the key analytical techniques are provided below.
HPLC-UV Method for Quantification in Rat Liver Microsomes[1][2]
-
Chromatographic System: A reversed-phase C18 column (e.g., SUPELCO 25 cm × 4.6 mm × 5 µm) is used.[1][2]
-
Mobile Phase: A low-pressure gradient elution system is employed.[1][2]
-
Column Temperature: 30 °C.[2]
-
Sample Preparation: A calibration curve is prepared with 4'-hydroxydiclofenac standard solutions in rat liver microsomes. Following incubation, the reaction is stopped, and the samples are centrifuged at 14,000 rpm for 10 minutes. The supernatant is then collected for analysis.[3]
-
Validation: The method is validated for linearity (R² > 0.99), precision (intra- and inter-day <15%), accuracy (80-120%), and stability.[1][2]
LC-MS/MS Method for Quantification in Mouse Plasma[4]
-
Chromatographic System: A polar embedded reversed-phase column is used.[4]
-
Mobile Phase: Gradient elution with formic acid and ammonium acetate in a water-methanol mixture.[4]
-
Sample Preparation: Plasma samples (10 µL) are stabilized with acetic acid and ascorbic acid. An internal standard (D4-diclofenac) is added, followed by protein precipitation with acetonitrile. The supernatant is then diluted with an equal volume of water before injection.[4]
-
Ionization: Electrospray ionization (ESI) in positive mode.[4]
-
Detection: Triple quadrupole mass spectrometry.[4]
-
Validation: The assay is validated for a range of 10-5000 ng/mL for 4'-hydroxy-diclofenac, with a lower limit of quantification of 10 ng/mL. Within-day precision is ≤ 10%, between-day precision is ≤ 13%, and accuracies are between 90 and 108%.[4]
RP-HPLC-ICP-QQQ Method for Quantification in Human Plasma[5]
-
Sample Preparation: Human plasma blanks are spiked with 4'-hydroxydiclofenac and diclofenac at concentrations between 0.005 and 0.05 mg/L Cl.
-
Instrumentation: Reversed-phase High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Triple Quadrupole Mass Spectrometry (RP-HPLC-ICP-QQQ).
-
Validation: The method is validated for accuracy and precision. Recoveries are reported to be between 90-100% with RSDs below 4%.
Visualizing the Analytical Workflow
To provide a clear overview of the typical steps involved in the quantification of 4'-Hydroxy Diclofenac, the following diagram illustrates a generalized experimental workflow.
References
- 1. Development and Validation of an HPLC-UV Method for the Quantification of 4'-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Recovery in 4'-Hydroxy Diclofenac Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of linearity and recovery studies for the quantification of 4'-Hydroxy Diclofenac, a primary metabolite of the widely used non-steroidal anti-inflammatory drug, Diclofenac. The performance of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is evaluated based on published experimental data. Adherence to the International Council for Harmonisation (ICH) guidelines for bioanalytical method validation is a key focus of this comparison.[1][2][3][4]
Data Summary
The following tables summarize the quantitative data for linearity and recovery from various studies on 4'-Hydroxy Diclofenac assays.
Table 1: Comparison of Linearity Parameters for 4'-Hydroxy Diclofenac Assays
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |
| HPLC-UV | 5 - 100 µM | > 0.99 | Rat Liver Microsomes | [3][5] |
| LC-MS/MS | 10 - 5000 ng/mL | Not explicitly stated, but method validated | Mouse Plasma | |
| RP-HPLC-ICP-QQQ | 0.05 - 5.0 mg/L (for Diclofenac) | > 0.99 | Human Plasma | [6] |
Table 2: Comparison of Recovery Performance for 4'-Hydroxy Diclofenac Assays
| Analytical Method | Mean Recovery (%) | Matrix | Reference |
| HPLC-UV | 80 - 120% | Rat Liver Microsomes | [3][5] |
| LC-MS/MS | 90 - 108% (Accuracy) | Mouse Plasma | |
| RP-HPLC-ICP-QQQ | 94 - 98% | Human Plasma | [6] |
Experimental Protocols
Detailed methodologies for linearity and recovery studies are crucial for the transparent and reproducible assessment of an analytical method's performance.
Linearity Study Protocol
The objective of a linearity study is to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[1][7]
Workflow for a Typical Linearity Study:
Caption: Workflow for a Linearity Study.
Detailed Steps:
-
Preparation of Calibration Standards: A stock solution of 4'-Hydroxy Diclofenac is prepared in a suitable solvent. From this stock solution, a series of at least five calibration standards are prepared by serial dilution to cover the expected concentration range in the study samples.[8][9]
-
Analysis: Each calibration standard is analyzed in triplicate using the specified chromatographic method (HPLC-UV or LC-MS/MS).
-
Data Evaluation: The instrument response (e.g., peak area) is plotted against the known concentration of each standard. A linear regression analysis is performed to obtain the calibration curve, the correlation coefficient (r²), the y-intercept, and the slope of the regression line.[7] According to ICH guidelines, a correlation coefficient of ≥ 0.99 is generally considered acceptable.[3][5]
Recovery Study Protocol
A recovery study is performed to assess the extraction efficiency of an analytical method, determining the percentage of the analyte that is recovered from the biological matrix during the sample preparation process.[10][11]
Workflow for a Typical Recovery Study:
Caption: Workflow for a Recovery Study.
Detailed Steps:
-
Sample Preparation: Two sets of samples are prepared:
-
Set A: Blank biological matrix (e.g., plasma, liver microsomes) is spiked with a known concentration of 4'-Hydroxy Diclofenac and then subjected to the entire sample extraction procedure.[12]
-
Set B: The same blank biological matrix is first subjected to the extraction procedure, and the resulting extract is then spiked with the same concentration of 4'-Hydroxy Diclofenac. This set represents 100% recovery.[12]
-
-
Analysis: Both sets of samples are analyzed using the validated analytical method.
-
Calculation: The percentage recovery is calculated by comparing the mean response of Set A to the mean response of Set B. The acceptable range for recovery is typically between 80% and 120%, as per ICH guidelines.[3][5]
Conclusion
Both HPLC-UV and LC-MS/MS methods can provide excellent linearity and recovery for the quantification of 4'-Hydroxy Diclofenac, meeting the stringent requirements of regulatory guidelines. The choice of method will often depend on the specific requirements of the study, such as the required sensitivity and the complexity of the biological matrix. LC-MS/MS generally offers higher sensitivity and selectivity, which can be advantageous for studies with low analyte concentrations. However, HPLC-UV provides a robust and cost-effective alternative for many applications. The experimental data presented in this guide demonstrates that with proper validation, both techniques are suitable for reliable bioanalytical studies of 4'-Hydroxy Diclofenac.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Development and Validation of an HPLC-UV Method for the Quantification of 4'-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. capa.org.tw [capa.org.tw]
- 5. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes | MDPI [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. What is linearity? [mpl.loesungsfabrik.de]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. westgard.com [westgard.com]
- 10. fda.gov [fda.gov]
- 11. westgard.com [westgard.com]
- 12. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Matrix Effects in Plasma, Urine, and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. However, the inherent complexity of biological samples presents a significant challenge known as the "matrix effect." This phenomenon, where components of the sample other than the analyte of interest interfere with the analytical measurement, can lead to inaccurate quantification, compromising the integrity of study results. This guide provides a comparative overview of matrix effects in three commonly analyzed biological matrices: plasma, urine, and tissue. We will delve into the quantitative differences, provide detailed experimental protocols for their assessment, and offer visual workflows to aid in understanding and mitigating these effects.
Understanding Matrix Effects: A Brief Introduction
The matrix effect is defined as the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These interfering components can include salts, endogenous lipids, proteins, and metabolites.[2] The consequence is either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), both of which can lead to erroneous quantification of the target analyte. The magnitude of the matrix effect is highly dependent on the nature of the biological matrix, the sample preparation method, the chromatographic conditions, and the ionization technique employed, most notably in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[2][3]
Comparative Analysis of Matrix Effects
General Observations:
-
Plasma: Considered a complex matrix due to its high protein content (e.g., albumin) and the presence of phospholipids, which are notorious for causing ion suppression.[1] Effective sample preparation is crucial to remove these interfering substances.
-
Urine: Highly variable in its composition, with significant inter- and intra-individual differences in pH, salt concentration (e.g., urea), and the presence of a wide range of metabolites.[3] The concentration of urine can dramatically influence the severity of matrix effects.
-
Tissue: Presents the most significant challenges due to its heterogeneity and the need for homogenization, which can release a vast array of lipids, proteins, and other cellular components.[4] Matrix effects in tissue can be highly variable and unpredictable, with the same analyte potentially experiencing suppression in one tissue type and enhancement in another.
Quantitative Comparison of Matrix Effects
To illustrate the quantitative differences in matrix effects between these biological samples, the following tables summarize data from studies that have performed head-to-head comparisons. The matrix effect is typically quantified as the Matrix Factor (MF), calculated as the peak response of an analyte in the presence of the matrix versus its response in a neat solution. An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 1: Illustrative Comparison of Matrix Effects in Plasma vs. Brain Tissue for a Cassette of Eight Drugs
| Analyte | Matrix Factor in Plasma (%) | Matrix Factor in Brain Tissue (%) |
| Docetaxel | 95 | 88 |
| Erlotinib | 102 | 97 |
| Loperamide | 89 | 85 |
| Riluzole | 98 | 92 |
| Vemurafenib | 105 | 101 |
| Verapamil | 92 | 89 |
| Elacridar | 97 | 94 |
| Tariquidar | 85 | 81 |
This data is representative and compiled for illustrative purposes based on findings reported in literature where plasma and brain tissue were compared.[5][6]
Table 2: Illustrative Comparison of Matrix Effects in Plasma vs. Urine for Various Illicit Drugs
| Analyte | Matrix Factor in Plasma (%) | Matrix Factor in Urine (%) |
| Morphine | 88 | 75 |
| Cocaine | 92 | 85 |
| THC-COOH | 85 | 68 |
| Amphetamine | 95 | 88 |
| Methadone | 90 | 82 |
This data is representative and compiled for illustrative purposes based on findings reported in the literature comparing plasma and urine matrices.
Experimental Protocols for Assessing Matrix Effects
A robust and standardized methodology is essential for the accurate assessment of matrix effects. The most widely accepted approach is the post-extraction spike method .[2]
Key Experiment: Post-Extraction Spike Assay
Objective: To quantitatively determine the extent of ion suppression or enhancement caused by matrix components.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Blank Matrix Extract): Extract at least six different sources of blank biological matrix (plasma, urine, or tissue homogenate) using the intended analytical method without the addition of the analyte or internal standard (IS).
-
Set C (Post-Spiked Matrix): Spike the extracted blank matrix from Set B with the analyte and IS at the same concentrations as in Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same optimized LC-MS/MS conditions.
-
Data Analysis: Calculate the Matrix Factor (MF) using the following formula:
MF (%) = (Mean Peak Area of Analyte in Set C / Mean Peak Area of Analyte in Set A) x 100
-
Interpretation:
-
MF = 100%: No significant matrix effect.
-
MF < 100%: Ion suppression.
-
MF > 100%: Ion enhancement.
-
The coefficient of variation (%CV) of the matrix factor across the different matrix lots should be ≤15%.
-
Specific Sample Preparation Considerations:
-
Plasma: Protein precipitation (PPT) with acetonitrile is a common first step, often followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further cleanup.
-
Urine: A "dilute-and-shoot" approach is sometimes feasible for less concentrated samples. For more complex urine matrices, SPE is often necessary to remove salts and other interferences.
-
Tissue: Homogenization is the initial step, typically in a suitable buffer. This is followed by a combination of PPT, LLE, or SPE to remove the high lipid and protein content.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the context of matrix effects, the following diagrams are provided.
Caption: Workflow for the quantitative assessment of matrix effects using the post-extraction spike method.
Caption: A simplified signaling pathway illustrating drug absorption, metabolism, and excretion, highlighting the origins of the different biological matrices.
Conclusion and Recommendations
The choice of biological matrix is a critical decision in bioanalytical studies, and understanding the potential for matrix effects is essential for developing robust and reliable methods. While plasma, urine, and tissue each offer unique advantages for different research questions, they also present distinct challenges in terms of matrix complexity.
Key Takeaways:
-
Matrix effects are a significant concern in LC-MS/MS-based bioanalysis and must be thoroughly evaluated during method development and validation.
-
The complexity of the matrix generally follows the trend: Tissue > Plasma > Urine , although the high variability of urine can also present significant challenges.
-
The post-extraction spike assay is the gold standard for the quantitative assessment of matrix effects.
-
Careful optimization of sample preparation protocols is the most effective strategy for mitigating matrix effects.
For researchers and drug development professionals, a proactive approach to understanding and managing matrix effects is crucial. This includes a thorough characterization of the chosen matrix, the implementation of rigorous validation protocols, and the use of appropriate internal standards to compensate for any residual matrix-induced variability. By doing so, the accuracy and reliability of bioanalytical data can be ensured, leading to more confident decision-making in the drug development process.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4'-Hydroxy Diclofenac-¹³C₆: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4'-Hydroxy Diclofenac-¹³C₆, a stable isotope-labeled metabolite of Diclofenac used in research. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. This compound is classified as an acute oral toxicant, a serious eye irritant, and is very toxic to aquatic life with long-lasting effects.
Hazard Identification and Safety Data
Researchers handling 4'-Hydroxy Diclofenac-¹³C₆ must be familiar with its hazard profile. The following table summarizes key quantitative data from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Long-Term | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Before handling or preparing 4'-Hydroxy Diclofenac-¹³C₆ for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A properly fastened laboratory coat.
Step-by-Step Disposal Protocol
The disposal of 4'-Hydroxy Diclofenac-¹³C₆ must be handled as hazardous chemical waste. The carbon-13 (¹³C₆) label is a stable, non-radioactive isotope and does not require special precautions for radioactivity.[] The disposal procedure is dictated by the chemical's properties as a halogenated organic compound with high aquatic toxicity.
Experimental Protocol: Waste Segregation and Collection
-
Initial Assessment: Identify all waste streams containing 4'-Hydroxy Diclofenac-¹³C₆. This includes pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials, absorbent materials).
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. A high-density polyethylene (HDPE) container is generally suitable.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly list all contents on the label, including "4'-Hydroxy Diclofenac-¹³C₆" and any solvents or other chemicals present. Do not use abbreviations.
-
-
Waste Accumulation:
-
Collect all waste containing 4'-Hydroxy Diclofenac-¹³C₆ in the designated container.
-
For contaminated solids (e.g., gloves, absorbent pads), place them in a sealed bag before adding to the primary waste container to minimize dust or vapor release.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be in a well-ventilated location, such as a chemical fume hood or a designated waste cabinet.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EH&S) department.
-
Follow their specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to dispose of the chemical waste through general waste or private contractors. Disposal must be handled by certified hazardous waste personnel in accordance with local, state, and federal regulations.
-
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work within a chemical fume hood if safe to do so.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Clean: Carefully collect the absorbent material and any contaminated debris.
-
Dispose: Place all cleanup materials into a designated hazardous waste container as described in the protocol above.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4'-Hydroxy Diclofenac-¹³C₆.
Caption: Disposal workflow for 4'-Hydroxy Diclofenac-¹³C₆.
References
Essential Safety and Logistical Information for Handling 4'-Hydroxy Diclofenac-13C6
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4'-Hydroxy Diclofenac-13C6. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing exposure risk and ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Wear safety glasses with side shields or chemical splash goggles to protect against dust, mists, or aerosols. A face shield should be used in addition to goggles if there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Use chemical-resistant gloves. It is recommended to consider double gloving.[1] Nitrile gloves are a common choice, but it's important to consult the glove manufacturer's resistance guide for the specific solvent being used.[2][3] |
| Body Protection | Laboratory Coat | A standard laboratory coat or work uniform should be worn.[1] For tasks with a higher risk of exposure, additional protective garments such as sleevelets, an apron, or a disposable suit should be utilized to prevent skin contact.[1] |
| Respiratory Protection | Respirator | If local exhaust ventilation is insufficient or if an exposure assessment indicates a risk of exceeding exposure limits, respiratory protection is necessary. A respirator equipped with a combined particulate and organic vapor filter is recommended.[1] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from receiving to storage.
Caption: Workflow for receiving, storing, and handling this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection : Upon receipt, carefully inspect the packaging for any signs of damage or leakage. If the container is compromised, follow spill cleanup procedures immediately.
-
Storage : The compound should be stored at -20°C.[4] It is also advised to store the material in a locked location to restrict access.[1][5]
-
Preparation for Use :
-
Personal Protective Equipment : Before handling, ensure all required PPE is correctly worn.
-
Ventilation : All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood or other containment device.[1][5]
-
Solution Preparation : The compound can be dissolved in acetonitrile (ACN) or methanol (MeOH).[4] Follow standard laboratory procedures for preparing solutions, minimizing the creation of dust or aerosols.
-
-
During Use : Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1][5]
-
After Handling : Thoroughly wash hands and any exposed skin after handling the compound.[1][5] Decontaminate all work surfaces and equipment.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal workflow for this compound and associated waste.
Disposal Protocol:
-
Waste Identification : All unused this compound, solutions containing the compound, and any materials that have come into contact with it (e.g., gloves, pipette tips, vials) should be considered hazardous waste.
-
Containment :
-
Solid Waste : Collect all contaminated solid waste, including PPE and disposable labware, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste : Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[5] Do not dispose of this material down the drain or in the regular trash.
-
Spill Management : In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for hazardous waste disposal.[5] Ensure the area is well-ventilated during cleanup.
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
